molecular formula C5H10N4O2*HCI B613038 5-Azidonorvaline CAS No. 156463-09-1

5-Azidonorvaline

カタログ番号: B613038
CAS番号: 156463-09-1
分子量: 158,16*36,45 g/mole
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Azidonorvaline, also known as 5-Azidonorvaline, is a useful research compound. Its molecular formula is C5H10N4O2*HCI and its molecular weight is 158,16*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality 5-Azidonorvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azidonorvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-5-azidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUARUCAREKTRCL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935463
Record name 5-Azidonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156463-09-1
Record name 5-Azido-L-norvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156463091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidonorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Application of 5-Azido-L-norvaline: A Core Whitepaper on Bioorthogonal Peptide Engineering

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids into peptide backbones has fundamentally transformed the landscape of drug discovery, bioconjugation, and molecular imaging. Among these, 5-Azido-L-norvaline (often designated as Fmoc-Orn(N3)-OH or Fmoc-5-azido-L-norvaline) serves as a premier building block for introducing bioorthogonal reactive handles into synthetic peptides[1]. Compared to its shorter homologue, azidohomoalanine (Aha), 5-azido-L-norvaline provides an additional methylene spacer. This subtle structural extension enhances the conformational flexibility of the azide moiety, reducing steric hindrance during subsequent click chemistry ligations (such as CuAAC or SPAAC)[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists. Here, we will dissect the mechanistic causality behind the chemical synthesis of the 5-azido-L-norvaline monomer, its integration into Solid-Phase Peptide Synthesis (SPPS)[3], and its terminal application in generating self-validating bioconjugates.

Mechanistic Causality: The Diazo Transfer Paradigm

The synthesis of 5-azido-L-norvaline requires the selective conversion of the δ -primary amine of L-ornithine into an azide. Historically, this was achieved using triflyl azide (TfN 3​ )[4]. However, TfN 3​ is highly explosive, difficult to store, and requires hazardous in situ preparation.

To ensure safety without compromising yield, modern synthesis relies on Imidazole-1-sulfonyl azide (ISA) (typically as a hydrochloride or hydrogensulfate salt)[5]. ISA is a shelf-stable, crystalline diazo donor that provides near-quantitative yields[6].

Causality of Reaction Components:
  • Cu(II) Catalyst (CuSO 4​ ): The primary amine of ornithine is a poor nucleophile at neutral pH. Cu(II) coordinates with the amine, significantly lowering its pK a​ . This coordination facilitates the nucleophilic attack of the amine onto the terminal nitrogen of the diazo donor.

  • Base Selection (K 2​ CO 3​ or NaHCO 3​ ): A mildly basic environment (pH 8.5–9.0) is required to keep the amine deprotonated for nucleophilic attack. However, the base must be carefully calibrated to prevent the premature base-catalyzed elimination of the Fmoc protecting group.

  • Self-Validation: The reaction's progress is self-validating via Ninhydrin (Kaiser) staining. As the primary amine is converted to an azide, the TLC stain transitions from a deep purple (positive for primary amines) to colorless (negative).

DiazoTransfer A Fmoc-L-Orn-OH (Substrate) C Cu(II) Complex (Activated Amine) A->C CuSO4, K2CO3 MeOH/H2O B ISA Reagent (Diazo Donor) B->C Nucleophilic Attack D Fmoc-5-azido-L-norvaline (Product) C->D Rearrangement & Acidic Workup

Fig 1: Cu(II)-catalyzed diazo transfer mechanism for 5-azido-L-norvaline synthesis.

Protocol 1: Synthesis of Fmoc-5-azido-L-norvaline
  • Preparation: Dissolve Fmoc-L-Orn-OH (1.0 eq) in a 2:1 mixture of Methanol and H 2​ O.

  • Catalysis & Basification: Add K 2​ CO 3​ (2.5 eq) and a catalytic amount of CuSO 4​ ·5H 2​ O (0.05 eq). Stir for 10 minutes until the solution turns a faint blue, indicating Cu(II)-amine coordination.

  • Diazo Transfer: Add Imidazole-1-sulfonyl azide hydrochloride (1.2 eq) portion-wise.

  • Incubation: Stir the reaction at room temperature for 12–16 hours.

  • Workup (Critical Step): Concentrate the mixture in vacuo to remove methanol. Dilute the aqueous layer with Ethyl Acetate. Carefully acidify the aqueous layer to pH 3.0 using 10% citric acid. Caution: Do not use strong mineral acids, which may degrade the product.

  • Extraction: Extract the product into the organic layer, wash with brine, dry over MgSO 4​ , and concentrate to yield a white crystalline powder.

Solid-Phase Peptide Synthesis (SPPS) Integration

Once synthesized, Fmoc-5-azido-L-norvaline behaves as a standard hydrophobic amino acid during SPPS[3].

Causality of SPPS Choices:
  • Coupling Reagents: HBTU/DIPEA or DIC/Oxyma are highly effective. The azide group is completely inert to these activation conditions.

  • Cleavage Scavengers: During the final TFA cleavage, heavy use of thiol-based scavengers (like DTT or EDT) should be minimized if possible. While aliphatic azides are generally stable to brief TFA/thiol exposure (2 hours), prolonged exposure can lead to the reduction of the azide to an amine via a Staudinger-like mechanism. Use a standard cocktail (95% TFA, 2.5% TIS, 2.5% H 2​ O) for optimal integrity.

Protocol 2: SPPS Incorporation
  • Activation: Pre-activate Fmoc-5-azido-L-norvaline (3.0 eq relative to resin loading) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.

  • Coupling: Add the activated mixture to the deprotected resin. Agitate for 45–60 minutes.

  • Validation: Perform a Kaiser test. A yellow/colorless resin bead indicates >99% coupling efficiency.

  • Cleavage: Treat the resin with TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate the azido-peptide in cold diethyl ether and lyophilize.

Bioorthogonal Conjugation (SPAAC)

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, the required Cu(I) catalyst can generate Reactive Oxygen Species (ROS) that degrade sensitive payloads like oligonucleotides or delicate fluorophores[2]. Therefore, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing a cyclooctyne (e.g., DBCO) is the preferred, self-validating methodology for complex bioconjugates.

SPAAC S1 Fmoc-SPPS (Resin Assembly) S2 TFA Cleavage (Global Deprotection) S1->S2 S3 Azido-Peptide S2->S3 S5 SPAAC Reaction (Strain-Promoted) S3->S5 S4 DBCO-Payload S4->S5 S6 Stable Triazole Conjugate S5->S6 Bioorthogonal Ligation (No Cu Catalyst)

Fig 2: Integration of 5-azido-L-norvaline in SPPS and subsequent SPAAC bioconjugation.

Protocol 3: SPAAC Ligation
  • Solubilization: Dissolve the purified azido-peptide in an appropriate buffer (e.g., PBS pH 7.4). If hydrophobic, up to 20% DMSO can be added.

  • Conjugation: Add 1.2 eq of the DBCO-modified payload (e.g., DBCO-CpG oligonucleotide)[2].

  • Self-Validation & Monitoring: Monitor the reaction via UV-Vis spectroscopy. The DBCO moiety has a distinct absorbance peak at ~309 nm. As the cycloaddition proceeds, the ring strain is relieved, and the 309 nm peak disappears. Reaction is typically complete within 2–4 hours at room temperature.

  • Purification: Isolate the final triazole conjugate via Preparative HPLC.

Quantitative Data & Specifications

To ensure reproducibility, the following table summarizes the critical quality attributes and expected yields for the synthesis and application of 5-azido-L-norvaline[1].

ParameterSpecification / Typical Value
Chemical Name (S)-5-Azido-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
CAS Number 1097192-04-5
Molecular Formula C 20​ H 20​ N 4​ O 4​
Molecular Weight 380.40 g/mol
Typical Monomer Yield (Diazo Transfer) 85% – 95%
Optical Rotation [α]D -13.5° to -15.5° (c=1, DMF)
SPPS Coupling Efficiency >98% (Standard HBTU/DIPEA)
SPAAC Conjugation Yield 85% – 95% (Payload dependent)

References

  • Journal of Immunology. "Targeted TLR9 Agonist Elicits Effective Antitumor Immunity against Spontaneously Arising Breast Tumors". Oxford Academic. Available at: [Link]

  • National Institutes of Health (NIH). "Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor". PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins". PMC. Available at:[Link]

  • Curly Arrow. "Diazotransfer - Synthesising Azides from Amines". Blogspot. Available at:[Link]

  • ACS Publications. "Stapling of a 310-Helix with Click Chemistry". Journal of the American Chemical Society. Available at: [Link]

Sources

Mechanistic Pathways of 5-ANV Cellular Internalization

Author: BenchChem Technical Support Team. Date: April 2026

The cellular uptake of 5-Azidonorvaline (5-ANV) and its macromolecular conjugates represents a critical intersection of cellular transport biology and bioorthogonal chemistry. As an unnatural amino acid (UAA) featuring an aliphatic side chain terminating in an azide group, 5-ANV serves a dual purpose in modern drug development: it functions as a metabolic methionine surrogate for live-cell protein labeling, and it acts as a highly stable, site-specific bioorthogonal handle when incorporated into synthetic targeted delivery systems (such as knottin-drug conjugates and sequence-defined polyplexes).

This technical guide deconstructs the mechanistic pathways governing the cellular internalization of 5-ANV across both its free amino acid form and its macromolecular conjugated states, providing researchers with the causal logic and self-validating protocols necessary to harness this molecule effectively.

The uptake mechanism of 5-ANV is strictly dictated by its molecular context. We must delineate between the transport of the free amino acid and the endocytosis of 5-ANV-bearing macromolecules.

Free 5-ANV: LAT1 Transport and Metabolic Activation

As a structural analog of L-methionine, free 5-ANV is primarily transported across the plasma membrane via the L-type Amino Acid Transporter 1 (LAT1, also known as SLC7A5). LAT1 is a sodium-independent antiporter that preferentially accommodates bulky, hydrophobic amino acids. The causality of this transport lies in the aliphatic chain of 5-ANV, which mimics the steric bulk of methionine's thioether side chain, allowing it to successfully partition into the LAT1 binding pocket.

Once internalized, 5-ANV is recognized by methionyl-tRNA synthetase (MetRS)[1]. MetRS activates the azide-bearing surrogate, charging it onto tRNA Met , which subsequently leads to its incorporation into nascent polypeptide chains during ribosomal translation. Because MetRS has a higher catalytic efficiency ( kcat​/KM​ ) for natural L-methionine, successful metabolic labeling requires the transient depletion of intracellular methionine pools to force the enzymatic incorporation of 5-ANV[1].

G A Extracellular 5-ANV B LAT1 Transporter (Plasma Membrane) A->B Uptake C Intracellular 5-ANV B->C D MetRS Activation & tRNA Charging C->D ATP dependent E Ribosomal Translation D->E F Azide-Tagged Protein E->F

Cellular transport and ribosomal incorporation pathway of free 5-Azidonorvaline.

5-ANV Conjugates: Receptor-Mediated Endocytosis

In advanced biotherapeutics, 5-ANV is frequently incorporated into synthetic peptides or polyplexes via Solid-Phase Peptide Synthesis (SPPS) to serve as a conjugation site for Copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2][3]. For example, in the development of Knottin-Drug Conjugates (KDCs), 5-ANV is engineered into specific loop positions to allow site-specific attachment of payloads like Val-Cit-PAB-MMAE[2].

When 5-ANV is part of a targeted macromolecule, its cellular uptake bypasses amino acid transporters entirely. Instead, internalization is driven by receptor-mediated endocytosis . For instance, integrin-targeted knottins or EGF-targeted polyplexes bind to their respective cell-surface receptors and are internalized via clathrin-mediated pathways[3]. Following invagination, the vesicles mature into early endosomes (pH ~6.0) and eventually fuse with lysosomes (pH ~5.0), where cathepsin proteases cleave the linker to release the cytotoxic payload into the cytosol[2].

G A 5-ANV-Conjugated Macromolecule B Receptor Binding (e.g., Integrin/EGFR) A->B C Clathrin-Mediated Endocytosis B->C Membrane Invagination D Early Endosome (pH 6.0) C->D E Lysosomal Processing (Cathepsin Cleavage) D->E Vesicle Maturation F Cytosolic Release of Payload E->F Membrane Diffusion

Endocytic cellular uptake and lysosomal processing of 5-ANV-conjugated macromolecules.

Quantitative Comparison of Methionine Surrogates

When designing an experiment, the choice of unnatural amino acid dictates the transport efficiency and downstream click-chemistry kinetics. 5-ANV features an additional methylene group compared to Azidohomoalanine (Aha), slightly increasing its hydrophobicity, which can influence both LAT1 affinity and the steric accessibility of the azide during SPAAC reactions.

Unnatural Amino Acid (UAA)Surrogate ForPrimary TransporterMetRS Activation EfficiencyBioorthogonal Handle
5-Azidonorvaline (5-ANV) MethionineLAT1 (SLC7A5)ModerateAzide (CuAAC / SPAAC)
Azidohomoalanine (Aha) MethionineLAT1 (SLC7A5)HighAzide (CuAAC / SPAAC)
Homopropargylglycine (Hpg) MethionineLAT1 (SLC7A5)ModerateAlkyne (CuAAC only)

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must include internal validation mechanisms. The following protocols are designed as self-validating systems to definitively map the uptake of 5-ANV and its conjugates.

Protocol A: Metabolic Labeling and Uptake Validation of Free 5-ANV

Causality Focus: Methionine depletion is strictly required to prevent natural L-methionine from outcompeting 5-ANV at the MetRS binding site. The subsequent SPAAC reaction with a fluorophore acts as the self-validating step to confirm successful intracellular incorporation.

  • Cell Preparation: Seed target cells (e.g., HeLa or HEK293) in a 6-well plate and culture until 80% confluent.

  • Methionine Depletion: Wash cells 3x with warm PBS to remove residual serum proteins. Incubate cells in methionine-free DMEM supplemented with 10% dialyzed FBS for 30 minutes. Logic: This exhausts the intracellular free methionine pool.

  • 5-ANV Pulse: Supplement the media with 1 to 4 mM of 5-ANV. Incubate for 2–4 hours under standard culture conditions (37°C, 5% CO 2​ ).

  • Bioorthogonal Labeling (Validation): Wash cells to remove extracellular 5-ANV. Lyse the cells and perform a SPAAC reaction by adding 10 µM DBCO-Cy5 (or similar strained alkyne fluorophore) for 1 hour at room temperature.

  • Quantification: Run the lysate on SDS-PAGE followed by in-gel fluorescence imaging, or analyze intact fixed cells via flow cytometry. A shift in fluorescence confirms LAT1-mediated uptake and MetRS incorporation.

Protocol B: Mechanistic Deconvolution of 5-ANV-Conjugate Endocytosis

Causality Focus: When evaluating 5-ANV-conjugated nanoparticles (e.g., KDCs or polyplexes), one must differentiate between passive surface adsorption and active, energy-dependent endocytosis.

  • Pre-incubation (The Control Matrix): Divide cells into three cohorts.

    • Cohort 1 (Standard): Incubate at 37°C.

    • Cohort 2 (Energy Block): Pre-incubate at 4°C for 30 minutes. Logic: Low temperatures rigidify the lipid bilayer and halt ATP-dependent vesicle formation, isolating surface binding from internalization.

    • Cohort 3 (Pathway Inhibition): Pre-incubate at 37°C with 10 µg/mL chlorpromazine for 30 minutes. Logic: Chlorpromazine specifically inhibits clathrin-mediated endocytosis.

  • Conjugate Exposure: Add the fluorescently tagged 5-ANV-macromolecule (e.g., 5-ANV-Knottin-AF488) to all cohorts and incubate for 1 hour.

  • Surface Quenching: Wash cells with cold PBS. Briefly wash with an acidic buffer (pH 2.5) to strip un-internalized, surface-bound conjugates.

  • Flow Cytometry Analysis: Trypsinize and analyze the cells.

    • Validation Check: Cohort 2 should show near-zero fluorescence (confirming the signal in Cohort 1 is entirely due to active uptake). A significant signal reduction in Cohort 3 confirms clathrin-dependency.

Conclusion

The utility of 5-Azidonorvaline bridges the gap between fundamental cellular transport and advanced bioconjugation. By understanding that free 5-ANV relies on LAT1-mediated transport and MetRS activation[1], while 5-ANV-conjugated macromolecules rely on receptor-mediated endocytosis[3], researchers can precisely engineer their experimental conditions. Employing rigorous, self-validating protocols ensures that the bioorthogonal power of 5-ANV is translated into reliable, reproducible data in drug development pipelines.

Sources

Metabolic Incorporation of 5-Azidonorvaline into Proteins: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has revolutionized the way researchers track, isolate, and conjugate proteins in complex biological systems. While 4-Azidohomoalanine (Aha) is the most widely adopted methionine surrogate, its short aliphatic chain can lead to steric hindrance during downstream cycloaddition reactions. 5-Azidonorvaline (Anv) , an extended non-canonical amino acid (ncAA), offers a compelling alternative. By extending the azide moiety further from the peptide backbone, Anv improves the steric accessibility of the reactive group, making it highly valuable for synthesizing complex neoglycoproteins and advanced therapeutics like knottin-drug conjugates[1].

This whitepaper provides an in-depth, self-validating methodology for the metabolic incorporation of 5-Azidonorvaline and its subsequent bioorthogonal conjugation.

Mechanistic Grounding: MetRS Promiscuity and Steric Dynamics

The foundation of metabolic labeling relies on the inherent promiscuity of endogenous aminoacyl-tRNA synthetases. Specifically, possesses an active site flexible enough to accommodate linear aliphatic chains terminating in an azide or alkyne[2].

The Causality of Surrogate Selection: When selecting a methionine surrogate, researchers must balance incorporation efficiency with conjugation accessibility.

  • Aha ( γ -azide): Highly efficient for WT MetRS but places the bulky triazole ring (formed post-click) very close to the protein backbone, potentially disrupting local folding or suffering from low click yields in buried hydrophobic pockets.

  • Anv ( δ -azide): Acts as a viable methionine surrogate activated by E. coli MetRS[2]. By adding a single methylene group to the aliphatic chain, Anv pushes the azide moiety into the solvent-accessible space. This structural extension significantly reduces steric clash during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is critical when synthesizing highly folded architectures like β -hairpin analogs or [3].

Comparative Analysis of Methionine Surrogates
SurrogateCarbon Chain LengthAzide PositionMetRS Activation Efficiency (WT)Steric Accessibility for CuAACPrimary Application
Methionine (Met) 4 (Thioether)N/A100% (Native baseline)N/ANative Translation
4-Azidohomoalanine (Aha) 4 γ -carbonHigh (~40-50%)ModerateStandard BONCAT
5-Azidonorvaline (Anv) 5 δ -carbonModerate (~10-20%)HighSterically hindered tagging
6-Azidonorleucine (Anl) 6 ϵ -carbonVery Low (Requires NLL-MetRS)Very HighCell-selective labeling

Metabolic Incorporation Pathway

Metabolic incorporation pathway of 5-Azidonorvaline via endogenous Methionyl-tRNA synthetase.

Experimental Workflow: The Self-Validating Protocol

To ensure high-fidelity incorporation of Anv, the experimental design must eliminate competitive inhibition from native methionine. The following workflow incorporates a self-validating quality control (QC) system to verify azide reactivity before committing to large-scale, expensive downstream conjugations.

Workflow S1 1. Cell Culture (Grow to OD600 0.6-0.8) S2 2. Methionine Depletion (Wash & resuspend in Met-free media) S1->S2 S3 3. Anv Supplementation (Add 1-4 mM 5-Azidonorvaline) S2->S3 S4 4. Protein Expression (Induce with IPTG, 4-6h) S3->S4 S5 5. Bioorthogonal Conjugation (CuAAC or SPAAC) S4->S5 QC1 QC: Mass Spectrometry (Validate Incorporation) S4->QC1 QC2 QC: In-gel Fluorescence (Validate Click Efficiency) S5->QC2

Step-by-step experimental workflow for Anv incorporation and self-validating QC.

Protocol 1: Expression of Anv-Tagged Proteins in E. coli
  • Inoculation and Growth: Grow the E. coli expression strain (e.g., BL21(DE3)) in LB medium at 37°C until the OD600​ reaches 0.6–0.8.

    • Causality: Harvesting at mid-log phase ensures the translational machinery is at peak activity before shifting the cells to a restrictive minimal medium.

  • Methionine Depletion: Centrifuge the culture (4000 × g, 10 min). Wash the pellet twice with M9 minimal medium (lacking amino acids), and resuspend in M9 medium supplemented with 19 standard amino acids (excluding methionine).

    • Causality: WT MetRS has a significantly higher Km​ for native methionine than for Anv. Washing removes residual intracellular and extracellular methionine, preventing it from outcompeting Anv at the MetRS active site[2].

  • Starvation Phase: Incubate the resuspended cells for 30 minutes at 37°C.

    • Causality: This critical step exhausts the remaining intracellular pool of charged Met−tRNAMet , ensuring that subsequent translation events are forced to utilize the surrogate.

  • Anv Supplementation and Induction: Add 5-Azidonorvaline to a final concentration of 1–4 mM. Add IPTG (1 mM) to induce protein expression. Incubate for 4–6 hours at 30°C.

  • Harvest and Lysis: Centrifuge the cells and lyse using a standard buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors).

Bioorthogonal Conjugation & Downstream Applications

Once Anv is incorporated, the terminal azide serves as a bioorthogonal handle. This has been heavily utilized in the synthesis of via copper-free click chemistry[1], as well as in the site-specific attachment of carbohydrates to form neoglycoproteins[2].

Protocol 2: Self-Validating CuAAC Conjugation (Quality Control)

Before scaling up to synthesize complex conjugates, it is imperative to validate the structural integrity and reactivity of the Anv-tagged protein. This protocol uses a fluorescent alkyne to create a self-validating readout.

  • Lysate Preparation: Normalize the clarified protein lysate to a concentration of 1–2 mg/mL.

  • Click Reaction Assembly: In a microcentrifuge tube, assemble the reaction exactly in the following order to prevent protein precipitation and oxidative damage:

    • Protein Lysate: 40 μ L

    • Alkyne-Fluorophore (e.g., Alkyne-Alexa Fluor 488): 50 μ M final concentration.

    • TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final.

      • Causality: TCEP acts as a reducing agent to convert inactive Cu(II) to the catalytically active Cu(I) state and maintains it throughout the reaction[3].

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): 100 μ M final.

      • Causality: TBTA is a stabilizing ligand that protects Cu(I) from oxidation and disproportionation, while simultaneously preventing the generation of reactive oxygen species (ROS) that could degrade the target protein.

    • CuSO4​ : 1 mM final.

  • Incubation: Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Validation (Readout): Resolve the samples on an SDS-PAGE gel. Prior to Coomassie staining, scan the gel using a fluorescence imager.

    • Causality: The appearance of a fluorescent band at the expected molecular weight definitively validates both the successful metabolic incorporation of Anv and the retention of its azide reactivity. If the band is absent, the workflow is halted, preventing the waste of expensive therapeutic payloads (e.g., MMAE) in downstream steps[1].

References

  • Azides in Carbohydrate Chemistry Source: KOPS - University of Konstanz URL:[Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry Source: PMC - National Institutes of Health (Molecules) URL:[Link]

  • WO2020237078A1 - Drug conjugates and methods of using same Source: Google Patents URL

Sources

stability of 5-Azidonorvaline in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

The Stability and Bioorthogonality of 5-Azidonorvaline in Cell Culture Media: A Comprehensive Technical Guide

Executive Summary

5-Azidonorvaline (5-Anv) is a non-canonical amino acid (ncAA) featuring an aliphatic azide side chain. As a structural surrogate for methionine, it is widely utilized in bioorthogonal non-canonical amino acid tagging (BONCAT), the synthesis of stapled peptides, and the development of targeted peptide-drug conjugates[1]. While the azide moiety is celebrated for its biological inertness, its stability in complex cell culture media is not absolute. This whitepaper provides an authoritative analysis of the chemical stability of 5-Azidonorvaline in vitro, detailing the mechanistic pathways of its degradation, quantitative stability metrics, and self-validating protocols for its application in live-cell workflows.

Mechanistic Profiling of Azide Stability in Vitro

To successfully deploy 5-Azidonorvaline in cell culture, researchers must understand the causality behind its stability profile. The aliphatic azide is thermodynamically stable and kinetically inert to natural biological nucleophiles (e.g., amines, hydroxyls) under physiological conditions[2]. However, it is vulnerable to specific environmental factors common in cell culture.

The Achilles' Heel: Thiol-Mediated Reduction

The primary degradation pathway for 5-Azidonorvaline in cell culture media is reduction by exogenous thiols. Media formulations supplemented with reducing agents like β-mercaptoethanol (β-ME) or dithiothreitol (DTT)—often used in stem cell or primary cell cultures—will rapidly reduce the azide group to a primary amine (5-aminonorvaline)[3]. This pseudo-Staudinger reduction strips the molecule of its bioorthogonal handle, rendering downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) impossible[4]. Even in standard media, high intracellular concentrations of glutathione (GSH) can induce slow, progressive reduction over extended incubation periods.

Photolytic Degradation

Azides are inherently photosensitive. Prolonged exposure to ambient laboratory UV/Vis light induces the extrusion of nitrogen gas ( N2​ ), generating a highly reactive, electron-deficient nitrene intermediate[5]. This nitrene will rapidly insert into neighboring C-H or N-H bonds, leading to non-specific covalent crosslinking and the complete loss of the bioorthogonal target.

Enzymatic and Proteolytic Stability

When incorporated into a peptide backbone (e.g., via solid-phase peptide synthesis), 5-Azidonorvaline enhances the biological stability of the peptide. Triazole linkages formed post-click chemistry act as robust amide bond bioisosteres, significantly increasing the peptide's resistance to endogenous proteases in the culture media[4].

G A 5-Azidonorvaline (Intact Azide) B CuAAC / SPAAC (Click Chemistry) A->B Alkyne Probe D Thiol Reduction (GSH, DTT, Cysteine) A->D Cell Media Components F Photolysis (UV/Vis Light) A->F Prolonged Exposure C Stable Triazole Conjugate (Target Product) B->C High Yield E Amine Derivative (Loss of Bioorthogonality) D->E Degradation G Nitrene Intermediate (Non-specific Binding) F->G Degradation

Caption: Logical mapping of 5-Azidonorvaline stability, ligation, and degradation pathways in vitro.

Quantitative Stability Metrics

The following table synthesizes the stability parameters of 5-Azidonorvaline across various standard laboratory conditions, providing a baseline for experimental design.

Environmental ConditionMatrix / BufferStability / Half-lifeMechanistic Notes
Aqueous Buffer PBS (pH 7.4), 37°C> 7 daysHighly stable in the absence of nucleophiles/reductants.
Standard Cell Media DMEM + 10% FBS, 37°C48 - 72 hoursGradual degradation due to trace thiols in serum proteins[1].
Reducing Media Media + 50 µM β-ME, 37°C< 4 hoursRapid reduction to 5-aminonorvaline; incompatible with labeling.
Photostability Ambient laboratory lightStable (days)Avoid direct UV exposure to prevent nitrene formation[5].
Storage (Stock) 100 mM in anhydrous DMSO, -20°C> 12 monthsKeep desiccated and protected from light to prevent hydrolysis[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory control checkpoints to verify that the observed results are due to the bioorthogonal chemistry rather than artifacts of degradation.

Protocol 1: LC-MS/MS Assessment of 5-Anv Stability in Complete Media

This protocol quantifies the degradation of 5-Anv into its amine derivative over time.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM stock of 5-Anv in anhydrous DMSO.

  • Spiking: Dilute the stock to a final concentration of 1 mM in 10 mL of complete cell culture media (e.g., DMEM + 10% FBS).

  • Incubation: Incubate the solution at 37°C in a humidified 5% CO2​ incubator.

  • Sampling: Extract 100 µL aliquots at t=0,4,12,24,48, and 72 hours.

  • Quenching & Extraction: Immediately quench each aliquot by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., heavy-isotope labeled methionine). Centrifuge at 15,000 x g for 10 minutes to precipitate serum proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 reverse-phase column. Monitor the MRM transitions for intact 5-Anv ( [M+H]+ ) and its reduced amine counterpart.

  • Validation Checkpoint: Run a parallel positive control containing media supplemented with 10 mM DTT. Complete conversion to the amine peak within 1 hour validates the mass spectrometer's sensitivity to the degradation product.

Protocol 2: Bioorthogonal Metabolic Labeling (BONCAT) Workflow

This workflow utilizes 5-Anv to label nascent proteins in live cells.

Step-by-Step Methodology:

  • Methionine Depletion (Crucial Step): Wash adherent cells (e.g., U87MG[1]) twice with PBS. Incubate in Methionine-free DMEM for 45 minutes. Causality: 5-Anv must compete with endogenous methionine for the catalytic site of Methionyl-tRNA synthetase (MetRS). Standard media contains ~200 µM methionine, which possesses a significantly lower Km​ for MetRS than 5-Anv. Failing to deplete Met results in negligible incorporation[7].

  • Pulse Labeling: Add 5-Anv to the Met-free media to a final concentration of 1 mM. Incubate for 1 to 4 hours at 37°C.

  • Harvesting: Wash cells extensively with cold PBS to remove unincorporated 5-Anv. Lyse cells using a standard RIPA buffer supplemented with protease inhibitors.

  • Click Ligation (SPAAC): To the clarified lysate, add a DBCO-fluorophore (e.g., DBCO-Cy5) to a final concentration of 10 µM. Incubate in the dark at room temperature for 2 hours. Causality: SPAAC is preferred over CuAAC for lysates to avoid copper-induced protein precipitation and reactive oxygen species (ROS) generation[2].

  • Analysis: Resolve proteins via SDS-PAGE and image using a fluorescence scanner.

  • Validation Checkpoint: Include a "No 5-Anv" control (cells incubated in Met-free media without the azide). Any fluorescent signal in this lane indicates non-specific binding of the DBCO probe, validating the signal-to-noise ratio of the assay.

Workflow S1 1. Met-Depletion (30-60 min) S2 2. 5-Anv Pulse (1-4 hours) S1->S2 S3 3. Cell Lysis & Protein Extraction S2->S3 S4 4. Click Reaction (Fluorophore/Biotin) S3->S4 S5 5. LC-MS/MS or Imaging Analysis S4->S5

Caption: Step-by-step bioorthogonal non-canonical amino acid tagging (BONCAT) workflow.

Strategic Recommendations for Drug Development Professionals

For teams developing knottin-drug conjugates[1] or stapled peptides utilizing 5-Azidonorvaline, stability in the extracellular milieu is paramount.

  • Media Formulation: Strictly avoid the use of β-mercaptoethanol or DTT during the in vitro efficacy screening of azide-containing therapeutics.

  • Storage: Always store 5-Anv and its peptide derivatives as lyophilized powders or in anhydrous DMSO at -20°C[6]. Repeated freeze-thaw cycles in aqueous buffers will accelerate hydrolytic degradation.

  • In Vivo Translation: While 5-Anv is stable enough for cell culture, transition to in vivo models requires careful pharmacokinetic consideration. The reducing environment of the liver (high GSH) can prematurely clear azide-tagged therapeutics before they reach the target tumor microenvironment.

References

  • Holland-Nell, K., & Meldal, M. Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. Available at: [Link]

  • Cochran, J. R., et al. (2020). Drug conjugates and methods of using same. Patent WO2020237078A1.
  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. PNAS. Available at: [Link]

  • Scanlan, E. Thiyl Radical-Mediated 'Click' Strategies for Site-Selective Peptide and Protein Modification. Trinity College Dublin (TARA). Available at:[Link]

  • Dieterich, D. C., et al. (2006). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis. PMC - NIH. Available at:[Link]

Sources

An In-Depth Technical Guide to Bioorthogonal Labeling with 5-Azidonorvaline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and practices of bioorthogonal labeling using 5-Azidonorvaline (Anv). We will delve into the core mechanisms, provide field-proven insights into experimental design, and offer detailed protocols to empower your research.

Introduction: The Power of Bioorthogonal Chemistry and Metabolic Labeling

In the complex and dynamic environment of a living cell, the ability to selectively tag and visualize specific biomolecules is paramount to understanding their function. Bioorthogonal chemistry provides a powerful toolkit for this purpose, employing reactions that occur rapidly and specifically within a physiological setting without interfering with native biochemical processes.[1][2] Metabolic labeling is a key strategy within this field, where a chemically modified analog of a natural building block is introduced to cells and incorporated into macromolecules through the cell's own metabolic pathways.[3][4] This guide focuses on 5-Azidonorvaline (Anv), a valuable methionine surrogate that enables the bioorthogonal labeling of newly synthesized proteins.

The core principle of this two-step labeling strategy is elegant in its simplicity. First, cells are cultured in the presence of Anv, which is recognized by the cellular machinery and incorporated into proteins in place of methionine. This introduces a bioorthogonal azide handle into the proteome. In the second step, this azide group can be selectively ligated to a probe molecule containing a complementary reactive group, such as a strained alkyne or a terminal alkyne, for visualization or affinity purification.[4][5]

5-Azidonorvaline: A Methionine Surrogate with Unique Properties

5-Azidonorvaline is a non-canonical amino acid that structurally resembles methionine. This structural mimicry is the key to its successful incorporation into proteins. The cellular machinery, specifically the methionyl-tRNA synthetase (MetRS), recognizes Anv as a substrate and attaches it to the corresponding tRNA (tRNAMet).[6][7] This "tricks" the ribosome into incorporating Anv into the growing polypeptide chain at positions normally occupied by methionine.

The Role of Methionyl-tRNA Synthetase (MetRS)

The fidelity of protein synthesis is maintained by the high specificity of aminoacyl-tRNA synthetases (aaRSs) for their cognate amino acids.[6][7] While wild-type MetRS can recognize and activate methionine analogs, its efficiency can vary. For some applications requiring high levels of incorporation or the use of analogs that are poor substrates for the wild-type enzyme, engineered MetRS variants have been developed.[6][8][9][10] These engineered synthetases can exhibit an enlarged binding pocket or a modified editing domain, leading to more efficient and specific incorporation of the desired non-canonical amino acid.[7]

Causality in Experimental Design: Why Choose 5-Azidonorvaline?

The selection of a specific metabolic label is a critical decision in experimental design. Anv offers several advantages:

  • Global Labeling of Newly Synthesized Proteins: As a methionine surrogate, Anv is incorporated into the vast majority of newly synthesized proteins, providing a global snapshot of protein production.

  • Bioorthogonal Handle: The azide group is small, chemically inert in the biological milieu, and does not significantly perturb protein structure or function.[1]

  • Versatile Detection: The azide handle can be detected through highly efficient and specific bioorthogonal reactions, namely the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

The "Click Chemistry" Reactions: Visualizing the Labeled Proteome

Once Anv is incorporated into proteins, the azide handle serves as a point of attachment for various reporter molecules. The two most prominent bioorthogonal reactions for this purpose are SPAAC and CuAAC, often referred to as "click chemistry" due to their high efficiency and specificity.[11][12][13]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole linkage.[14][15][16] The driving force for this reaction is the relief of ring strain in the cyclooctyne.[14][15]

Key Advantages of SPAAC:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.[1][14][15]

  • High Specificity: The reaction is highly selective for azides and strained alkynes, with minimal off-target reactivity.[14]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[11][12][17] The copper catalyst significantly accelerates the reaction rate and ensures the formation of a single 1,4-disubstituted triazole regioisomer.[12][18]

Key Considerations for CuAAC:

  • Cytotoxicity: The copper catalyst can be toxic to living cells, limiting its use primarily to fixed cells or in vitro applications.[19]

  • Ligand Protection: To mitigate copper toxicity and enhance reaction efficiency, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) ion.[20]

Experimental Design and Protocols: A Self-Validating System

A well-designed experiment is a self-validating one. This section provides detailed protocols and explains the rationale behind each step to ensure robust and reproducible results.

Cell Culture and Metabolic Labeling with 5-Azidonorvaline

The first step is to introduce Anv to the cells and allow for its incorporation into newly synthesized proteins.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with 5-Azidonorvaline

Materials:

  • Cultured mammalian cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free medium

  • 5-Azidonorvaline (Anv)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period (typically 50-80% confluency).

  • Methionine Depletion (Optional but Recommended): To enhance the incorporation of Anv, it is beneficial to first deplete the intracellular pool of methionine.

    • Aspirate the complete medium.

    • Wash the cells once with pre-warmed PBS.

    • Incubate the cells in pre-warmed methionine-free medium for 30-60 minutes.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing methionine-free medium with the desired final concentration of Anv. A typical starting concentration is 25-100 µM.[3] It is crucial to perform a concentration titration to determine the optimal balance between labeling efficiency and potential cytotoxicity for your specific cell line.

    • Aspirate the depletion medium and add the Anv-containing labeling medium.

  • Incubation: Incubate the cells for a period of 4-24 hours at 37°C in a 5% CO₂ incubator.[3] The optimal incubation time will depend on the rate of protein synthesis in your cell type and the specific proteins of interest.

  • Cell Harvest:

    • For Adherent Cells: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells directly in the culture dish using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).[3]

    • For Suspension Cells: Transfer the cells to a centrifuge tube and pellet them at 500 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Lyse the cell pellet in an appropriate lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Causality Behind Experimental Choices:

  • Methionine-free medium: Using a medium lacking methionine reduces the competition for MetRS, thereby increasing the incorporation efficiency of Anv.

  • Concentration and Time Titration: Different cell lines have varying metabolic rates and sensitivities. Optimizing the Anv concentration and labeling time is critical to achieve sufficient labeling without inducing cellular stress or toxicity.[21]

Bioorthogonal Ligation and Detection

Once the proteome is labeled with azide groups, the next step is to attach a reporter molecule via a click chemistry reaction.

Protocol 2: SPAAC Ligation of Azide-Labeled Proteins in Cell Lysate for In-Gel Fluorescence

Materials:

  • Azide-labeled cell lysate (from Protocol 1)

  • DBCO-functionalized fluorophore (e.g., DBCO-Cy5)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled cell lysate (typically 20-50 µg of total protein) with the DBCO-fluorophore. A 2- to 10-fold molar excess of the DBCO reagent over the estimated amount of incorporated Anv is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and centrifuge briefly.

  • Gel Electrophoresis and Imaging: Separate the proteins on a polyacrylamide gel. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.

Protocol 3: CuAAC Ligation of Azide-Labeled Proteins in Cell Lysate for In-Gel Fluorescence

Materials:

  • Azide-labeled cell lysate (from Protocol 1)

  • Alkyne-functionalized fluorophore (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM)

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Click Reaction Cocktail (prepare fresh): For a 50 µL reaction, add the components in the following order:

    • Azide-labeled cell lysate (to a final volume of ~40 µL with PBS)

    • Alkyne-fluorophore (to a final concentration of 25-50 µM)

    • Premixed CuSO₄/Ligand solution (2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA)[20]

    • Sodium Ascorbate (2.5 µL of 100 mM)[20]

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and centrifuge briefly.

  • Gel Electrophoresis and Imaging: Separate the proteins on a polyacrylamide gel. Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission filters.

Data Presentation and Interpretation

Table 1: Typical Experimental Parameters for 5-Azidonorvaline Labeling

ParameterRecommended RangeRationale
Cell Density 50-80% confluencyEnsures cells are in a logarithmic growth phase for active protein synthesis.
Anv Concentration 25 - 100 µMOptimal concentration balances labeling efficiency with potential cytotoxicity. A titration is recommended.[3]
Labeling Time 4 - 24 hoursDependent on the protein turnover rate of the cell line and the specific proteins of interest.[3]
Click Reaction Time (SPAAC) 1 - 2 hoursGenerally sufficient for completion at room temperature.
Click Reaction Time (CuAAC) 30 - 60 minutesThe catalyzed reaction is typically faster.[3]
Mandatory Visualizations

Metabolic_Labeling_Workflow cluster_0 Metabolic Incorporation cluster_1 Bioorthogonal Ligation cluster_2 Downstream Analysis A Cell Culture B Add 5-Azidonorvaline (Anv) A->B C Incubation (Anv Incorporation) B->C D Cell Lysis C->D E Azide-Labeled Proteome D->E Lysate F Add Alkyne/DBCO Probe E->F G Click Reaction (SPAAC or CuAAC) F->G H Labeled Proteome G->H Covalent Tagging I SDS-PAGE H->I K Mass Spectrometry H->K J Fluorescence Imaging I->J

Bioorthogonal_Reactions cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_Azide_S {Protein |  N₃} Triazole_Linkage_S {Labeled Protein |  Triazole Linkage} Protein_Azide_S:N3->Triazole_Linkage_S:Triazole Copper-Free DBCO_Probe {DBCO Probe |  Strained Alkyne} DBCO_Probe:DBCO->Triazole_Linkage_S:Triazole Protein_Azide_C {Protein |  N₃} Triazole_Linkage_C {Labeled Protein |  Triazole Linkage} Protein_Azide_C:N3->Triazole_Linkage_C:Triazole Cu(I) Catalyst Alkyne_Probe {Alkyne Probe |  Terminal Alkyne} Alkyne_Probe:Alkyne->Triazole_Linkage_C:Triazole

Trustworthiness: Troubleshooting and Optimization

Issue: Low Labeling Efficiency

  • Possible Cause: Insufficient Anv concentration or incubation time.

  • Solution: Perform a dose-response and time-course experiment to optimize labeling conditions for your specific cell line. Consider a methionine depletion step prior to labeling.

Issue: High Background Fluorescence

  • Possible Cause: Non-specific binding of the fluorescent probe. Incomplete removal of unincorporated probe.

  • Solution: Increase the number and duration of wash steps after the click reaction. Include a "no-label" control (cells not treated with Anv but subjected to the click reaction) to assess background levels.

Issue: Cell Viability/Toxicity

  • Possible Cause: Anv concentration is too high. Copper toxicity in CuAAC.

  • Solution: Perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of Anv.[21][22][23] For live-cell imaging, strongly consider using SPAAC to avoid copper-induced toxicity.[14][15]

Conclusion

Bioorthogonal labeling with 5-Azidonorvaline is a robust and versatile technique for studying the dynamics of protein synthesis in living systems. By understanding the core principles of metabolic incorporation and the nuances of the subsequent bioorthogonal ligation reactions, researchers can confidently design and execute experiments that yield high-quality, reproducible data. The detailed protocols and troubleshooting guidance provided in this guide serve as a foundation for the successful application of this powerful technology in a wide range of biological investigations.

References

  • Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. bioRxiv.org. Available at: [Link].

  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. ACS Publications. Available at: [Link].

  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. PMC. Available at: [Link].

  • Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. PMC. Available at: [Link].

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. Available at: [Link].

  • Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. ResearchGate. Available at: [Link].

  • Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PMC. Available at: [Link].

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC. Available at: [Link].

  • Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. PubMed. Available at: [Link].

  • Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking. Scientific Reports. Available at: [Link].

  • (PDF) Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. ResearchGate. Available at: [Link].

  • Strain-promoted alkyne-azide cycloaddition for PET molecular imaging study. Journal of Radiopharmaceuticals and Molecular Probes. Available at: [Link].

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link].

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link].

  • Mutant methionyl-tRNA synthetase from bacteria enables site-selective N-terminal labeling of proteins expressed in mammalian cells. PNAS. Available at: [Link].

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. PMC. Available at: [Link].

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Available at: [Link].

  • Synthesis of 5-Azidovaleric Acid via Click Chemistry. Scribd. Available at: [Link].

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. PMC. Available at: [Link].

  • Labeling Cells with Live Dyes. Northwestern University. Available at: [Link].

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link].

  • In vitro assessment of the cytotoxicity of anti-allergic eye drops using 5 cultured corneal and conjunctival cell lines. PubMed. Available at: [Link].

  • Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. Thieme. Available at: [Link].

  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. Available at: [Link].

  • Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. PMC. Available at: [Link].

  • Optimization of metabolic labeling for cell tracking. To address the... ResearchGate. Available at: [Link].

  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). PubMed. Available at: [Link].

  • Selective in vivo metabolic cell-labeling-mediated cancer targeting. PMC. Available at: [Link].

  • Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. MDPI. Available at: [Link].

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC. Available at: [Link].

  • Preparation of the functionalizable methionine surrogate azidohomoalanine via copper-catalyzed diazo transfer. PubMed. Available at: [Link].

  • Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. University of Groningen. Available at: [Link].

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Available at: [Link].

  • Click Chemistry in Proteomic Investigations. PMC. Available at: [Link].

  • The schematic representation of bioorthogonal labeling of biomolecules.... ResearchGate. Available at: [Link].

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Available at: [Link].

  • Main applications of functional, chemical and clinical proteomics in drug discovery. ResearchGate. Available at: [Link].

  • Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor. PubMed. Available at: [Link].

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Methodological & Application

Advanced Nascent Protein Profiling: A Comprehensive Protocol for 5-Azidonorvaline (5-ANV) Incorporation and Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The transition from radioactive metabolic labeling (e.g., 35 S-Methionine) to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has fundamentally transformed the analysis of nascent proteomes. While 4-azidohomoalanine (AHA) remains a standard choice, 5-Azidonorvaline (5-ANV) is increasingly favored in complex drug development workflows.

The Causality of the Surrogate: 5-ANV operates as an aliphatic azide-containing methionine surrogate. During translation in a methionine-depleted environment, the endogenous methionyl-tRNA synthetase (MetRS) is forced to utilize 5-ANV, aminoacylating it onto tRNA Met for ribosomal incorporation at AUG codons[1].

The Structural Advantage: 5-ANV features a 5-carbon aliphatic chain, one methylene group longer than AHA. This extended spacer significantly reduces steric hindrance around the terminal azide. This structural causality is critical when performing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or when conjugating massive therapeutic payloads, such as monomethyl auristatin E (MMAE) in knottin-drug conjugates[2].

MetRS_Pathway Met L-Methionine Depletion ANV 5-Azidonorvaline (5-ANV) Met->ANV Shifts competitive binding MetRS Methionyl-tRNA Synthetase ANV->MetRS Surrogate recognition tRNA tRNA^Met Aminoacylation MetRS->tRNA ATP-dependent Ribosome Ribosomal Translation tRNA->Ribosome AUG codon pairing Nascent Azide-Tagged Nascent Protein Ribosome->Nascent Peptide bond formation

Mechanistic pathway of 5-ANV incorporation into nascent proteins via MetRS activation.

Table 1: Physicochemical Comparison of Methionine Surrogates
SurrogateSide Chain MotifChain LengthRelative MetRS AffinityOptimal Bioorthogonal Chemistry
L-Methionine -CH2-CH2-S-CH34 atoms100% (Native)N/A
AHA -CH2-CH2-N33 atoms~40-50%CuAAC
5-ANV -CH2-CH2-CH2-N34 atoms~20-30%CuAAC / SPAAC (Low Steric Hindrance)
HPG -CH2-CH2-C≡CH4 atoms~10-20%CuAAC

Self-Validating System Design

Trustworthy experimental protocols must be self-validating. To ensure that the observed signal is exclusively derived from nascent protein synthesis rather than non-specific background binding, the following controls must be processed in parallel:

  • Biological Negative Control (+Met / +5-ANV): Cells grown in standard methionine-replete media spiked with 5-ANV. Because MetRS has a vastly higher affinity for native methionine, 5-ANV incorporation should be negligible.

  • Translational Blockade Control (+CHX): Cells pre-treated with Cycloheximide (CHX, 50 µg/mL) prior to 5-ANV pulsing. This arrests the ribosome, proving the signal is translation-dependent.

  • Chemical Negative Control (-Alkyne): 5-ANV labeled lysates subjected to the click reaction master mix without the alkyne-fluorophore probe. This evaluates the non-specific binding of the copper catalyst and background fluorescence.

Experimental Workflow & Protocol

Workflow Step1 Starvation (Met-free media) Step2 Pulse Labeling (1-4h 5-ANV) Step1->Step2 Step3 Cell Lysis (Denaturing buffer) Step2->Step3 Step4 Bioorthogonal Click (CuAAC / SPAAC) Step3->Step4 Step5 Downstream Analysis (WB, MS, FACS) Step4->Step5

Step-by-step experimental workflow for 5-ANV nascent protein labeling and detection.

Phase 1: Methionine Depletion and 5-ANV Labeling

Rationale: Depleting intracellular methionine pools forces the MetRS enzyme to accept the 5-ANV surrogate.

  • Preparation: Seed mammalian cells (e.g., HEK293T or HeLa) to reach 70-80% confluency on the day of the experiment.

  • Wash: Aspirate standard culture media. Wash cells gently 2× with warm PBS to remove residual free methionine.

  • Starvation: Add pre-warmed Methionine-free DMEM (supplemented with 10% dialyzed FBS and 2 mM L-Glutamine). Incubate at 37°C for 30 minutes . Do not exceed 45 minutes to prevent starvation-induced global translational arrest.

  • Pulse Labeling: Spike the media with 5-ANV to a final concentration of 1 mM . Incubate for 1 to 4 hours depending on the desired nascent proteome depth.

Phase 2: Cell Lysis and Protein Extraction

Rationale: Denaturing lysis buffers unfold the tertiary structure of proteins, exposing the incorporated azide groups for efficient click chemistry.

  • Harvest: Place cells on ice. Wash 3× with ice-cold PBS to halt metabolism and remove unincorporated 5-ANV.

  • Lysis: Add 500 µL of denaturing lysis buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1× Protease Inhibitor Cocktail).

  • Homogenization: Sonicate the lysate (3 pulses, 10 seconds each) to shear genomic DNA and reduce viscosity.

  • Clarification: Centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 1.5 mg/mL to ensure stoichiometric consistency during the click reaction.

Phase 3: CuAAC Click Chemistry

Rationale: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage[3]. THPTA ligand is critical here to stabilize Cu(I) and prevent reactive oxygen species (ROS) from degrading the protein backbone.

Prepare the reaction master mix strictly in the order listed in Table 2. Order of addition is critical: Ascorbate must be added last to initiate the reduction of Cu(II) to the active Cu(I) catalyst.

Table 2: Optimized CuAAC Reaction Master Mix (per 100 µL)
ReagentStock Conc.Final Conc.VolumeMechanistic Function
Protein Lysate 1.5 mg/mL~1.3 mg/mL88 µLSubstrate containing 5-ANV
Alkyne-Probe (e.g., TAMRA)10 mM100 µM1 µLBioorthogonal detection tag
CuSO 4​ 100 mM1 mM1 µLCu(II) source (catalyst precursor)
THPTA Ligand 100 mM5 mM5 µLCu(I) stabilizer & ROS scavenger
Sodium Ascorbate 200 mM10 mM5 µLReducing agent (Cu(II) Cu(I))
  • Reaction: Vortex the master mix gently and incubate in the dark at room temperature for 1 hour with end-over-end rotation.

  • Precipitation: To stop the reaction and remove unreacted dye/copper, add 400 µL of ice-cold Methanol, 150 µL of Chloroform, and 300 µL of LC-MS grade Water. Vortex vigorously.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes. A white protein disk will form at the aqueous/organic interface.

  • Wash: Carefully aspirate the upper aqueous phase. Add 400 µL of Methanol, invert to wash the protein disk, and centrifuge again. Repeat the Methanol wash twice.

  • Resuspension: Air-dry the pellet for 5 minutes. Resuspend in 1× SDS-PAGE sample buffer (boil for 5 mins at 95°C) for downstream Western Blotting or in-gel fluorescence imaging.

References

  • Source: uni-konstanz.
  • WO2020237078A1 - Drug conjugates and methods of using same Source: Google Patents URL
  • Peptide Conjugation via CuAAC 'Click' Chemistry Source: PMC - NIH URL

Sources

using 5-Azidonorvaline in quantitative proteomics

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Quantitative Proteomics Using 5-Azidonorvaline (Anv) via BONCAT

Executive Summary

BioOrthogonal Non-Canonical Amino acid Tagging (BONCAT) has revolutionized the study of spatially and temporally resolved proteomes[1]. While L-Azidohomoalanine (AHA) remains the most widely used methionine surrogate, 5-Azidonorvaline (Anv) offers distinct structural advantages for specific proteomic architectures. As a Senior Application Scientist, I have designed this protocol to guide researchers through the nuanced application of Anv in quantitative LC-MS/MS workflows. This guide emphasizes the physicochemical causality behind each experimental choice and establishes a self-validating assay architecture to ensure absolute data integrity.

The Bioorthogonal Advantage of 5-Azidonorvaline

Methionyl-tRNA synthetase (MetRS) exhibits remarkable substrate promiscuity, allowing the translational machinery to incorporate synthetic azide-bearing analogs into nascent polypeptide chains[2].

Causality & Rationale: Why choose Anv over AHA? AHA possesses a 4-atom side chain, making it nearly identical in length to native methionine. However, when AHA is incorporated into dense hydrophobic cores or sterically occluded domains, the resulting azide handle can be physically shielded from bulky click-chemistry reagents (e.g., Alkyne-PEG4-Biotin). Anv, possessing an extended 5-atom aliphatic chain, acts as a structural spacer[3]. This extra methylene group projects the reactive azide moiety further outward from the protein backbone. In our experience, this subtle extension significantly reduces steric hindrance during the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), improving biotinylation yields and downstream enrichment of sterically demanding targets[2].

Table 1: Quantitative Comparison of Methionine Surrogates for BONCAT
SurrogateChain LengthMetRS AffinitySteric Accessibility (CuAAC)Primary Application
L-Azidohomoalanine (AHA) 4 atomsHighModerateStandard nascent proteome labeling
L-5-Azidonorvaline (Anv) 5 atomsModerate-HighHighLabeling sterically occluded domains
L-Azidonorleucine (Anl) 6 atomsLow (Requires NLL-MetRS)Very HighCell-type specific labeling (mutant MetRS)

Mechanistic Workflow & Visualization

MetRS_Pathway Anv 5-Azidonorvaline (Anv) MetRS Methionyl-tRNA Synthetase Anv->MetRS Charged Anv-tRNA^Met MetRS->Charged ATP hydrolysis tRNA tRNA^Met tRNA->MetRS Ribosome Ribosome Complex Charged->Ribosome Protein Azide-Tagged Proteome Ribosome->Protein Translation

Fig 1. Mechanism of Anv activation and ribosomal incorporation into nascent proteins.

BONCAT_Workflow A 1. Met Depletion B 2. Anv Pulse A->B C 3. Cell Lysis B->C D 4. CuAAC Click C->D E 5. Enrichment D->E F 6. Digestion E->F G 7. LC-MS/MS F->G

Fig 2. BONCAT workflow using 5-Azidonorvaline for quantitative proteomics.

Protocol Architecture: The Self-Validating Tripartite Control System

To guarantee trustworthiness, this protocol is engineered as a self-validating system. You must run three parallel controls to ensure the integrity of your mass spectrometry data:

  • The Biological Baseline (Met-Competition Control): Cells treated with 10× excess of natural L-Methionine alongside Anv. Causality: Validates that Anv incorporation is strictly MetRS-dependent and outcompeted by the native substrate.

  • The Chemical Baseline (Cu-Minus Control): Click reaction performed without CuSO₄. Causality: Validates that biotinylation is strictly dependent on triazole formation, ruling out non-specific alkyne binding (e.g., Michael addition to endogenous cysteines).

  • The Analytical Baseline (Heavy Isotope Spike-in): Introduction of a known quantity of heavy-labeled reference peptide prior to LC-MS/MS. Causality: Normalizes ionization efficiencies and provides absolute quantification metrics.

Detailed Step-by-Step Methodology

Phase 1: Metabolic Labeling (Anv Pulse)
  • Preparation: Grow target mammalian cells to 70-80% confluence in standard complete media.

  • Met Depletion: Wash cells 3× with warm PBS. Add Methionine-free DMEM (supplemented with 10% dialyzed FBS). Incubate for 45 minutes.

    • Causality: Endogenous methionine has a vastly superior binding affinity for MetRS compared to Anv. Strict depletion clears intracellular Met pools, forcing MetRS to utilize the exogenously supplied Anv.

  • Anv Pulse: Add 5-Azidonorvaline to a final concentration of 1–4 mM[3]. Incubate for 1 to 4 hours depending on the desired temporal resolution.

  • Harvest: Wash cells 3× with ice-cold PBS to halt metabolism. Scrape cells, pellet at 500 × g, and snap-freeze in liquid nitrogen.

Phase 2: Denaturing Lysis and CuAAC Click Chemistry
  • Denaturing Lysis: Resuspend the cell pellet in Denaturing Lysis Buffer (1% SDS, 50 mM Tris-HCl, pH 8.0, 1× Protease Inhibitor Cocktail). Boil at 95°C for 5 minutes.

    • Causality: Native lysis buffers (e.g., RIPA) leave proteins folded, burying the incorporated Anv residues. Boiling in 1% SDS completely denatures the proteome, ensuring 100% steric accessibility of the azide handles for the CuAAC reaction.

  • Normalization: Clarify lysate (14,000 × g, 10 min) and perform a BCA assay. Normalize all samples to 2 mg/mL protein.

  • CuAAC Master Mix Preparation: To the lysate, sequentially add:

    • Alkyne-PEG4-Biotin (100 µM final)

    • THPTA ligand (5 mM final)

    • CuSO₄ (1 mM final)

    • Sodium Ascorbate (5 mM final; must be freshly prepared)

    • Causality: Cu(I) is the active catalyst but rapidly oxidizes to Cu(II) and generates reactive oxygen species (ROS) that degrade proteins. THPTA stabilizes Cu(I) and prevents ROS-mediated cleavage, while Ascorbate continuously reduces Cu(II) to Cu(I) in situ.

  • Incubation: Vortex gently and incubate in the dark at room temperature for 1.5 hours.

  • Methanol/Chloroform Precipitation: Add 4 volumes of methanol, 1 volume of chloroform, and 3 volumes of water. Vortex vigorously and centrifuge at 14,000 × g for 5 min. Discard the upper aqueous phase, wash the protein disk with methanol, and air-dry.

    • Causality: This is a critical purification gateway. It quantitatively removes unreacted Alkyne-PEG4-Biotin. Failure to perform this precipitation will result in free biotin saturating the streptavidin beads during enrichment, leading to a catastrophic loss of target protein yield.

Phase 3: Enrichment, Digestion, and LC-MS/MS
  • Resuspension: Dissolve the precipitated protein pellet in 0.1% SDS, 6 M Urea, 50 mM Tris-HCl (pH 8.0).

  • Streptavidin Enrichment: Add 50 µL of pre-washed High-Capacity Streptavidin Agarose beads. Rotate at room temperature for 2 hours.

  • Stringent Washing: Wash beads sequentially with:

    • 1% SDS in PBS (2×)

    • 8 M Urea in 50 mM Tris-HCl (2×)

    • 20% Isopropanol in water (1×)

    • 50 mM Ammonium Bicarbonate (3×)

    • Causality: This aggressive wash gradient removes all non-specifically bound background proteins, ensuring that only covalently biotinylated (newly synthesized) proteins remain for MS analysis.

  • On-Bead Digestion: Reduce (DTT) and alkylate (IAA) the bead-bound proteins. Add Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio) and digest overnight at 37°C.

  • TMT Labeling: Elute the resulting peptides and label with Tandem Mass Tags (TMT) according to the manufacturer's protocol for multiplexed quantitative comparison.

  • Data Acquisition: Analyze via high-resolution Orbitrap LC-MS/MS.

References

  • Title: Presentation and detection of azide functionality in bacterial cell surface proteins. Source: Journal of the American Chemical Society (JACS) URL: [Link] Citation Index: [2]

  • Title: Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link] Citation Index: [1]

Sources

Application Note: 5-Azidonorvaline (Anv) in Live-Cell Imaging and BONCAT

Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Spatiotemporal tracking of de novo protein synthesis in live cells using Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Mechanistic Rationale: The Biology of 5-Azidonorvaline

To understand cellular responses to pharmacological stimuli, drug development professionals must track the "translatome"—the pool of newly synthesized proteins—in real-time [3.2]. Traditional genetic tagging (e.g., GFP fusion) requires genetic manipulation and fails to distinguish between pre-existing and newly synthesized proteins[1].

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) circumvents this by hijacking the cell's endogenous translational machinery[2]. 5-Azidonorvaline (Anv) is a non-canonical amino acid (ncAA) that acts as a structural surrogate for L-methionine[3].

The Causality of Experimental Choices
  • Why 5-Azidonorvaline? The endogenous enzyme Methionyl-tRNA synthetase (MetRS) exhibits natural promiscuity. In the absence of native methionine, MetRS will mistakenly charge Anv onto tRNAMet [3]. This allows Anv to be incorporated into the growing polypeptide chain at every AUG codon during translation. The extended 5-carbon aliphatic chain of Anv (compared to the 4-carbon chain of Azidohomoalanine, Aha) can offer different steric accessibility for subsequent click reactions depending on the protein folding environment.

  • Why SPAAC for Live Cells? The azide group on Anv is biologically inert (bioorthogonal)[4]. To visualize the tagged proteins, a fluorophore must be attached via "click chemistry". While Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is highly efficient, Cu(I) catalysts generate reactive oxygen species (ROS) that are fundamentally incompatible with live-cell imaging[5]. Therefore, we utilize Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . By using a cyclooctyne (such as DBCO) conjugated to a fluorophore, the inherent ring strain drives the cycloaddition without the need for a toxic copper catalyst, preserving cellular viability and native physiology.

Experimental Workflow

Workflow A 1. Met Depletion (30-45 min) B 2. Anv Pulse (1-4 hours) A->B C 3. Wash & Chase B->C D 4. SPAAC Labeling (DBCO-Fluor) C->D E 5. Live Imaging D->E

Fig 1. Experimental workflow for 5-Azidonorvaline live-cell pulse-chase imaging.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This methodology incorporates strict controls to guarantee that the observed fluorescence is a direct result of de novo protein synthesis, not non-specific dye aggregation.

Materials Required
  • Met-Free Media: DMEM lacking L-methionine.

  • 5-Azidonorvaline (Anv): 100 mM stock in DMSO.

  • DBCO-Fluorophore: e.g., DBCO-Cy5 or DBCO-TMR (10 mM stock in DMSO).

  • Inhibitor Control: Cycloheximide (CHX, 100 µg/mL) or Anisomycin (40 µM).

Step-by-Step Methodology

Step 1: Metabolic Reset (Methionine Depletion)

  • Aspirate complete growth media from the live-cell imaging dish (e.g., 35mm glass-bottom dish).

  • Wash cells gently 2× with warm PBS (pH 7.4) to remove residual free amino acids.

  • Incubate cells in warm Met-Free DMEM for 30 to 45 minutes at 37°C, 5% CO₂.

    • Expert Insight: This specific time window is critical. It exhausts intracellular methionine pools and uncharged tRNAMet , maximizing the stoichiometric incorporation of Anv. Prolonging this beyond 45 minutes risks inducing the Amino Acid Starvation Response (AASR), which globally represses translation and alters the native translatome[4].

Step 2: Pulse Labeling with 5-Azidonorvaline

  • Prepare labeling media: Add Anv to Met-Free DMEM to a final concentration of 1 to 4 mM .

  • Replace the depletion media with the Anv labeling media.

  • Incubate for 1 to 4 hours at 37°C. The pulse duration dictates the temporal resolution of the translatome being captured.

Step 3: Bioorthogonal Chase (SPAAC Labeling)

  • Remove the Anv labeling media and wash cells 3× with warm complete media (containing native methionine) to halt further Anv incorporation.

  • Dilute the DBCO-Fluorophore to 5–10 µM in complete media.

  • Incubate cells with the DBCO-Fluorophore for 30 to 60 minutes at 37°C.

    • Expert Insight: Because SPAAC kinetics are slower than CuAAC, a minimum of 30 minutes is required for sufficient signal-to-noise ratio. Do not exceed 10 µM DBCO, as highly hydrophobic cyclooctynes can non-specifically partition into lipid bilayers, raising background fluorescence.

Step 4: Live-Cell Confocal Imaging

  • Wash cells 4× with warm PBS or FluoroBrite DMEM to remove unreacted DBCO-Fluorophore.

  • Transfer to a stage-top incubator (37°C, 5% CO₂) and image using a spinning-disk or laser scanning confocal microscope.

Critical Controls for Protocol Validation

To ensure trustworthiness, every experiment must include the following parallel conditions:

  • Negative Control 1 (Dye Background): Cells incubated in Met-Free media without Anv, followed by DBCO-Fluorophore. Validates that the DBCO dye is not sticking non-specifically to cellular structures.

  • Negative Control 2 (Translation Dependence): Cells pre-treated with Cycloheximide (100 µg/mL) for 15 mins prior to Anv addition. Validates that Anv incorporation is strictly dependent on active ribosomal translation.

Quantitative Data: Parameter Comparison

When designing a BONCAT experiment, selecting the correct methionine surrogate is crucial. The table below summarizes the quantitative and qualitative parameters of Anv compared to native Methionine and the alternative ncAA, Azidohomoalanine (Aha)[4].

ParameterL-Methionine (Met)Azidohomoalanine (Aha)5-Azidonorvaline (Anv)
Side-Chain Structure Thioether (4-carbon chain)Azide (4-carbon chain)Azide (5-carbon chain)
MetRS Incorporation Efficiency 100% (Native)~80-90%~70-85%
Bioorthogonal Handle NoneTerminal AzideTerminal Azide
Cellular Toxicity (Live Cells) NoneLowLow
Optimal Live-Cell Click Reaction N/ASPAAC (DBCO)SPAAC (DBCO)
Signal-to-Noise Ratio (Imaging) N/AHighHigh

Metabolic Pathway Visualization

Mechanism Anv 5-Azidonorvaline (Anv) MetRS Methionyl-tRNA Synthetase Anv->MetRS tRNA Anv-tRNA^Met MetRS->tRNA ATP Ribosome Ribosome (Translation) tRNA->Ribosome Protein Azide-Tagged Protein Ribosome->Protein Peptide Bond Fluorescence Fluorescent Protein Protein->Fluorescence DBCO DBCO-Fluorophore DBCO->Fluorescence SPAAC Click

Fig 2. Metabolic incorporation of 5-Azidonorvaline and bioorthogonal SPAAC labeling.

References

  • Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis Source: Frontiers in Microbiology URL:[Link]

  • Azides in carbohydrate chemistry Source: KOPS - Institutional Repository of the University of Konstanz URL:[Link]

Sources

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 5-Azidonorvaline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Bioorthogonal Chemistry for Precise Bioconjugation

In the intricate landscape of biological research and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a revolutionary bioorthogonal reaction, enabling the covalent ligation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] This copper-free "click chemistry" reaction is driven by the high ring strain of cyclooctyne reagents, which readily react with azide-functionalized molecules to form a stable triazole linkage.[][4] The reaction's high selectivity, biocompatibility, and efficiency at physiological conditions make it an indispensable tool for live-cell imaging, proteomics, and the development of targeted therapeutics.[5][6]

This application note provides a comprehensive guide to the theory and practice of SPAAC, with a specific focus on the use of the unnatural amino acid 5-Azidonorvaline. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for its implementation, and provide insights into experimental design and optimization.

Core Principles: Understanding the SPAAC Reaction with 5-Azidonorvaline

The foundation of SPAAC lies in the [3+2] cycloaddition between a strained alkyne (a cyclooctyne) and an azide.[1] The significant ring strain of the eight-membered cyclooctyne ring lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH.[4] The azide and alkyne functional groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[1]

5-Azidonorvaline, an analog of the natural amino acid norvaline, serves as a powerful tool for introducing an azide "handle" into proteins and peptides. It can be incorporated into the polypeptide chain during protein synthesis, either through residue-specific or site-specific methods.[7][8] Once incorporated, the azide group of 5-Azidonorvaline is available for selective reaction with a cyclooctyne-modified molecule of interest, such as a fluorescent dye, a drug molecule, or a biotin tag.

Visualizing the Mechanism: The SPAAC Reaction Pathway

The following diagram illustrates the concerted [3+2] cycloaddition mechanism of SPAAC, where the azide of 5-Azidonorvaline reacts with a dibenzocyclooctyne (DBCO) derivative to form a stable triazole linkage.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azidonorvaline 5-Azidonorvaline (within a peptide chain) -NH-CH( (CH₂)₃-N₃ )-CO- Transition_State Transition State Azidonorvaline->Transition_State [3+2] Cycloaddition DBCO DBCO-functionalized Molecule (e.g., DBCO-Fluorophore) DBCO->Transition_State Triazole_Product Stable Triazole Linkage -NH-CH( (CH₂)₃-[Triazole Ring] )-CO- | Molecule Transition_State->Triazole_Product Ring Strain Release

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1]

Choosing Your Cyclooctyne: A Comparative Analysis

The choice of cyclooctyne reagent is a critical factor in designing a successful SPAAC experiment, as it directly influences the reaction kinetics, stability, and hydrophilicity of the final conjugate.[1] Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most commonly used cyclooctynes.[5]

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO / ADIBO 0.34 - 0.9High reactivity, possesses a chromophore for UV-Vis tracking of the reaction.[4][9]
BCN 0.28 - 1.0High reactivity, smaller size, and greater stability in the presence of thiols compared to DBCO.[9][10]

Expert Insight: While DBCO generally exhibits faster reaction kinetics, BCN's superior stability in reducing environments makes it a better choice for intracellular labeling experiments where high concentrations of thiols like glutathione are present.[9][10]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 5-Azidonorvaline into a Protein in E. coli

This protocol describes the site-specific incorporation of 5-Azidonorvaline into a target protein in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the desired site

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for 5-Azidonorvaline

  • 5-Azidonorvaline

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

  • SDS-PAGE analysis reagents

  • Mass spectrometer for protein characterization

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.

  • Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Dilute the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 5-Azidonorvaline to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

  • Protein Purification: Purify the target protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • Verification of Incorporation:

    • SDS-PAGE: Compare the molecular weight of the expressed protein with the wild-type protein. Successful incorporation will result in a full-length protein.

    • Mass Spectrometry: Analyze the purified protein by mass spectrometry to confirm the precise mass, verifying the incorporation of 5-Azidonorvaline.

Protocol 2: SPAAC Labeling of a 5-Azidonorvaline-Containing Protein with a DBCO-Fluorophore

This protocol details the labeling of a purified protein containing 5-Azidonorvaline with a DBCO-functionalized fluorescent dye.

Materials:

  • Purified 5-Azidonorvaline-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized fluorophore (e.g., DBCO-Cy5)

  • DMSO (anhydrous)

  • Spin desalting column

  • Fluorescence spectrophotometer or fluorescence microscope

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a 1-5 mg/mL solution of the azide-modified protein in PBS, pH 7.4.

    • Dissolve the DBCO-fluorophore in anhydrous DMSO to a final concentration of 10 mM.

  • SPAAC Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-fluorophore stock solution to the protein solution. Gently mix. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.[4]

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.[11] The optimal reaction time may need to be determined empirically.

  • Purification: Remove the unreacted DBCO-fluorophore using a spin desalting column equilibrated with PBS.

  • Analysis:

    • Fluorescence Spectroscopy: Measure the fluorescence of the labeled protein to confirm successful conjugation.

    • SDS-PAGE with Fluorescence Imaging: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescently labeled protein using an appropriate imager.

Workflow Visualization

The following diagram outlines the general experimental workflow for incorporating 5-Azidonorvaline into a protein and subsequent SPAAC labeling.

SPAAC_Workflow cluster_incorporation Step 1: Incorporation of 5-Azidonorvaline cluster_labeling Step 2: SPAAC Labeling A Co-transform E. coli with plasmids B Culture growth and induction with 5-Azidonorvaline and IPTG A->B C Protein expression and purification B->C D Verification by Mass Spectrometry C->D E React azide-protein with DBCO-functionalized molecule C->E Purified Azide-Protein F Incubate at RT or 37°C E->F G Purify labeled protein F->G H Analyze by fluorescence and/or SDS-PAGE G->H

Caption: Experimental workflow for SPAAC bioconjugation.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The successful incorporation of 5-Azidonorvaline is unequivocally confirmed by mass spectrometry, providing a precise molecular weight of the modified protein. The success of the subsequent SPAAC labeling step is validated through direct visualization of the fluorescently tagged protein via fluorescence spectroscopy or in-gel fluorescence imaging. This two-tiered validation approach ensures the integrity and reliability of the experimental results.

Conclusion and Future Directions

The combination of site-specific incorporation of 5-Azidonorvaline and the subsequent strain-promoted azide-alkyne cycloaddition offers a robust and versatile platform for the precise engineering of proteins and peptides. This methodology empowers researchers to attach a wide array of functional molecules to their biomolecule of interest with high specificity and efficiency, opening up new avenues for research in drug discovery, diagnostics, and fundamental biology. By carefully selecting the appropriate cyclooctyne and optimizing reaction conditions, scientists can harness the power of SPAAC to create novel bioconjugates with tailored properties and functions.

References

  • A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain - Benchchem.
  • DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers - Benchchem.
  • understanding strain-promoted alkyne-azide cycloaddition (SPAAC). - Benchchem.
  • Copper-Free Click Chemistry (SPAAC) | Vector Labs.
  • A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions - Benchchem.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides - ChemRxiv.
  • Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF - ResearchGate.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC.
  • Bioorthogonal Chemistry - Click Reaction Reagent - BLDpharm.
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine.
  • lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC.
  • SPAAC: Strain-Promoted Click Reaction - Bioconjugation - BOC Sciences.
  • A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Benchchem.
  • Comparative Study of Click Handle Stability in Common Ligation Conditions | Bioconjugate Chemistry - ACS Publications.
  • What is Click Chemistry? - BroadPharm.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) As one of the most common click reactions, strain-promoted alkyne-azide cycl.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs.
  • Click chemistries - Interchim.
  • Technical Support Center: Improving SPAAC Reaction Kinetics with Sulfo-Cy5.5 Azide - Benchchem.
  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. - SciSpace.
  • Application Notes and Protocols for Metabolic Labeling with 5-Azidopentanoic Acid - Benchchem.
  • Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC.
  • The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions - Semantic Scholar.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.
  • An azide-modified nucleoside for metabolic labeling of DNA - PubMed.
  • Incorporation of synthetic amino acids into proteins at specific sites.
  • Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC - NIH.
  • Synthesis and protein incorporation of azido-modified unnatural amino acids.
  • SPAAC Reaction: Bio-Orthogonal Click Chemistry - iGEM 2014.
  • Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols - Benchchem.
  • Application Notes and Protocols for Bioconjugation of Peptides with 5-Azidopentanoic Acid Ethyl Ester - Benchchem.
  • Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC.
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC.
  • Click-iT® Metabolic Labeling Reagents for Proteins - Thermo Fisher Scientific.
  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC.
  • Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis - Organic & Biomolecular Chemistry (RSC Publishing).
  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC.

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Application Note: Activity-Based Protein Profiling (ABPP) with 5-Azidonorvaline-Functionalized Probes

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic Insights and Optimized Protocols for Bioorthogonal Target Engagement

Introduction & Scientific Rationale

Activity-Based Protein Profiling (ABPP) has revolutionized the way we interrogate enzyme activity in complex biological systems. However, traditional Activity-Based Probes (ABPs) equipped with bulky fluorophores or biotin tags often suffer from poor cellular permeability and steric hindrance, which can artificially alter the probe's binding affinity to the target enzyme's active site.

To circumvent this, modern ABPP relies on a two-step tandem labeling strategy utilizing bioorthogonal chemistry. By incorporating 5-azidonorvaline (2-amino-5-azidopentanoic acid)—an unnatural, azide-containing amino acid—into the probe's recognition sequence, researchers can deploy a sterically minimal, biologically inert handle.

The Mechanistic Advantage of 5-Azidonorvaline

5-Azidonorvaline acts as a highly efficient click-chemistry handle. With its three-carbon aliphatic side chain, it serves as an excellent structural surrogate for hydrophobic amino acids like leucine, isoleucine, or methionine [1]. Compared to the widely used azidohomoalanine (Aha, two-carbon chain), 5-azidonorvaline offers increased side-chain flexibility and hydrophobicity, which is often critical for maintaining the native binding kinetics of peptide-based protease or kinase inhibitors. Once the probe covalently engages its active target in live cells, the biological system is lysed, and the azide handle is reacted with an alkyne-functionalized reporter via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) [2].

Experimental Workflow & Causality

The following protocol details a self-validating system for two-step ABPP using a 5-azidonorvaline-functionalized probe. Every step is optimized to maximize target engagement while minimizing false-positive background signals.

ABPP_Workflow A 1. In Situ Labeling (Live Cells + Probe) B 2. Cell Lysis (Protein Extraction) A->B Covalent Binding C 3. CuAAC Click (Azide + Alkyne) B->C Expose Handle D 4. Target Analysis (SDS-PAGE/MS) C->D Tag Attachment

Figure 1: Two-step Activity-Based Protein Profiling (ABPP) workflow utilizing 5-azidonorvaline.

Step-by-Step Methodology

Step 1: In Situ Target Engagement

  • Culture cells to 80% confluency in appropriate media.

  • Treat live cells with the 5-azidonorvaline-functionalized ABP (typically 1–10 µM) for 1 to 4 hours under standard incubation conditions (37°C, 5% CO₂). Causality: In vivo labeling ensures that the enzyme is profiled in its native physiological state, preserving endogenous protein-protein interactions and avoiding post-lysis degradation artifacts.

Step 2: Cell Lysis and Thiol Alkylation

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

  • Lyse cells in 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40, containing protease inhibitors (EDTA-free).

  • Critical Step: Add Iodoacetamide (IAA) to a final concentration of 10 mM and incubate in the dark for 30 minutes. Causality: Cell lysates are rich in endogenous thiols (e.g., glutathione, exposed cysteines). These thiols can reduce the Cu(II) catalyst prematurely or cause non-specific background labeling. Pre-alkylating lysates with IAA significantly enhances the signal-to-noise ratio of the subsequent click reaction [2].

Step 3: Bioorthogonal CuAAC Reaction

  • Normalize protein concentration across all samples to 1–2 mg/mL using a BCA assay.

  • Assemble the CuAAC "Click Cocktail" directly in the lysate (see Table 2 for optimized concentrations).

  • Vortex gently and incubate for 1 hour at room temperature in the dark.

CuAAC_Mechanism N1 5-Azidonorvaline Probe (Azide Handle) N3 Catalytic Complex CuSO4 + NaAsc + THPTA N1->N3 N2 Alkyne-Reporter (Fluorophore/Biotin) N2->N3 N4 1,4-Disubstituted 1,2,3-Triazole Linkage N3->N4 Cycloaddition

Figure 2: Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) pathway for 5-azidonorvaline.

Step 4: Protein Precipitation and Analysis

  • Perform a chloroform/methanol precipitation to quench the reaction and remove unreacted alkyne-fluorophore. Causality: Failing to remove unreacted dye before SDS-PAGE will result in a massive dye front that obscures low-molecular-weight targets. This precipitation step is the self-validating mechanism that ensures all observed fluorescence is strictly covalently bound to proteins.

  • Resuspend the protein pellet in 1x SDS sample buffer, boil at 95°C for 5 minutes, and resolve via SDS-PAGE.

  • Visualize using an in-gel fluorescence scanner.

Data Presentation & Optimization Parameters

To ensure reproducibility and optimal probe design, the following tables summarize the structural properties of azido-amino acids and the empirically validated CuAAC reagent concentrations.

Table 1: Comparative Properties of Azido-Amino Acids in ABPP
Amino Acid SurrogateSide Chain LengthPrimary Application in ABPPStructural Advantage
Azidohomoalanine (Aha) 2 CarbonsGeneral methionine surrogateMinimal footprint; widely used for global BONCAT metabolic labeling.
5-Azidonorvaline 3 CarbonsLeucine/Isoleucine/Met surrogateOptimal balance of hydrophobicity and flexibility; ideal for peptide-based ABPs.
6-Azidonorleucine 4 CarbonsLysine surrogateHigh hydrophobicity; used when a longer spacer is needed to project the azide out of a deep binding pocket.
Table 2: Optimized CuAAC Reagent Cocktail for Cell Lysates

Note: Reagents must be added in the exact top-to-bottom order to prevent the precipitation of the copper catalyst.

ReagentFinal ConcentrationMechanistic Purpose
Alkyne-Reporter 5 µMFluorescent (e.g., TAMRA) or affinity (e.g., Biotin) tag for downstream detection.
THPTA 2 mMWater-soluble ligand. Coordinates Cu(I) to prevent the generation of reactive oxygen species (ROS) and protein degradation [2].
CuSO₄ 1 mMPrimary copper source.
Sodium Ascorbate 1 mMReducing agent. Reduces inactive Cu(II) to the catalytically active Cu(I) state in situ.

References

  • Azides in Carbohydrate Chemistry Source: KOPS - Institutional Repository of the University of Konstanz. Details the use of 5-azidonorvaline as a methionine surrogate and bioorthogonal handle. URL:[Link] [1]

Application Note: High-Resolution Visualization of Newly Synthesized Proteins Using 5-Azidonorvaline (Anv) via Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial and temporal dynamics of protein synthesis are critical to understanding cellular responses, synaptic plasticity, and disease pathology. Traditional methods for tracking protein synthesis, such as radiolabeling with 35 S-methionine, offer poor spatial resolution and pose safety hazards. Fluorescent Non-Canonical Amino acid Tagging (FUNCAT) overcomes these limitations by utilizing endogenous translational machinery to incorporate bioorthogonal amino acids into newly synthesized proteins (NSPs).

While Azidohomoalanine (Aha) is the most frequently used methionine surrogate, 5-Azidonorvaline (Anv) provides a highly effective alternative [1]. With a slightly longer aliphatic chain (5 carbons), Anv offers a distinct steric profile that closely mimics the native thioether side chain of methionine. This application note provides a comprehensive, self-validating protocol for the metabolic incorporation of Anv and its subsequent visualization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Principles & Causality

The FUNCAT methodology relies on the inherent promiscuity of the endogenous Methionyl-tRNA synthetase (MetRS). When intracellular methionine pools are depleted, MetRS will actively charge tRNAs with the azide-bearing surrogate, 5-Azidonorvaline[1, 2].

Once incorporated into the nascent polypeptide chain during ribosomal translation, the azide moiety (-N 3​ ) remains chemically inert within the biological milieu. This bioorthogonality ensures that cellular metabolism is unperturbed. Following fixation, the azide-tagged proteins are covalently linked to a terminal alkyne-conjugated fluorophore via CuAAC. The resulting stable triazole linkage allows for high-resolution spatial mapping of the de novo proteome using fluorescence microscopy [3].

FUNCAT_Workflow MetDepletion 1. Methionine Depletion (Removes MetRS competition) AnvPulse 2. 5-Azidonorvaline (Anv) Pulse (Intracellular Uptake) MetDepletion->AnvPulse Translation 3. Ribosomal Translation (MetRS loads Anv onto tRNA) AnvPulse->Translation TaggedProteins 4. Anv-Tagged Newly Synthesized Proteins Translation->TaggedProteins Fixation 5. Fixation & Permeabilization (Preserves architecture) TaggedProteins->Fixation ClickReaction 6. CuAAC / SPAAC Click Reaction (Fluorophore-Alkyne addition) Fixation->ClickReaction Visualization 7. Fluorescence Microscopy (High-resolution imaging) ClickReaction->Visualization

Caption: Workflow for labeling and visualizing newly synthesized proteins using 5-Azidonorvaline (Anv).

Experimental Design: Methionine Surrogate Selection

Selecting the correct non-canonical amino acid is vital for experimental success. While Aha is standard, Anv is particularly useful in microenvironments where its specific chain length yields better structural stability or MetRS affinity.

Table 1: Comparison of Azide-Bearing Methionine Surrogates

SurrogateChain LengthMetRS CompatibilityMechanistic Rationale & Application
Azidohomoalanine (Aha) 4 carbonsHigh (Wild-type MetRS)Standard surrogate for general FUNCAT/BONCAT workflows.
5-Azidonorvaline (Anv) 5 carbonsModerate-High (Wild-type MetRS)Closer steric match to the native methionine thioether chain; excellent for specific structural studies [1].
Azidonorleucine (Anl) 6 carbonsLow (Requires mutant MetRS)Used for cell-type specific labeling (e.g., expressing MetRS L13G in targeted cell populations) [2].

Step-by-Step Protocol: 5-Azidonorvaline Labeling & Visualization

As a self-validating system, this protocol is designed to ensure that every observed fluorescent signal is causally linked to active protein synthesis.

Phase 1: Methionine Depletion & Anv Pulse Labeling

Causality & Rationale: Endogenous methionine has a much higher affinity for MetRS than Anv. Depleting the cellular methionine pool forces the translational machinery to utilize the Anv surrogate, maximizing labeling efficiency.

  • Wash: Aspirate the standard culture medium from the adherent cells. Wash twice with pre-warmed Methionine-free DMEM to remove residual amino acids.

  • Deplete: Incubate the cells in Methionine-free DMEM for 30 minutes at 37°C, 5% CO 2​ .

  • Pulse: Supplement the medium with 1 to 4 mM of 5-Azidonorvaline (Anv). Incubate for 1 to 4 hours depending on the desired temporal resolution.

    • Expert Insight: A shorter pulse (e.g., 30 mins) captures immediate-early translational responses, while a longer pulse (e.g., 4 hours) yields a higher signal-to-noise ratio for global proteome mapping.

Phase 2: Cell Fixation and Permeabilization

Causality & Rationale: Fixation crosslinks the newly synthesized proteins in their exact subcellular locations, preventing diffusion. Permeabilization strips away lipid barriers, allowing the bulky click-chemistry reagents to access intracellular Anv-tagged proteins.

  • Wash: Quickly wash the cells three times with ice-cold PBS (supplemented with 1 mM MgCl 2​ and 0.1 mM CaCl 2​ to preserve membrane integrity during washing).

  • Fix: Apply 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilize: Wash three times with PBS, then incubate with 0.5% Triton X-100 in PBS for 15 minutes.

  • Block: Block non-specific binding sites using 3% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

Phase 3: Bioorthogonal Click Labeling (CuAAC)

Causality & Rationale: The CuAAC reaction requires Cu(I) to catalyze the cycloaddition between the azide on Anv and the alkyne on the fluorophore. Because Cu(I) is unstable and generates reactive oxygen species (ROS) that degrade proteins, THPTA is used as a stabilizing ligand and sacrificial reductant.

CuAAC_Reaction Anv Anv-Tagged Protein Contains -N3 (Azide) Product Triazole-Linked Product Fluorescently Tagged Protein Anv->Product Cycloaddition Alkyne Fluorophore-Alkyne e.g., Alexa Fluor 488 Alkyne->Product Cycloaddition Catalyst Cu(I) Catalyst Complex CuSO4 + Na-Ascorbate + THPTA Catalyst->Product Catalyzes (CuAAC)

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) linking Anv-proteins to fluorophores.

  • Prepare Click Master Mix: In a microcentrifuge tube, combine the following reagents strictly in this order to prevent premature catalyst oxidation:

    • 1X PBS (pH 7.4) to reach the final desired volume.

    • 200 µM THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine).

    • 1 mM CuSO 4​ (Vortex and let sit for 3 minutes to allow the Cu-THPTA complex to form).

    • 2 µM Alkyne-Fluorophore (e.g., Alexa Fluor 488-Alkyne).

    • 10 mM Sodium Ascorbate (Prepare fresh; this reduces Cu(II) to the active Cu(I) state. The solution should turn slightly clear/colorless).

  • React: Apply the Click Master Mix to the permeabilized cells. Incubate for 1 to 2 hours at room temperature in a dark, humidified chamber.

  • Wash: Remove the reaction mix and wash extensively (5 × 5 minutes) with PBS containing 0.1% Tween-20 to remove unreacted fluorophores and copper ions.

Phase 4: Imaging & Analysis
  • Counterstain: Apply DAPI (1 µg/mL) for 5 minutes to visualize nuclei.

  • Mount: Mount coverslips using a fluorescence anti-fade mounting medium.

  • Image: Acquire images using a confocal microscope. The Anv-dependent signal will be localized primarily in the cytoplasm and nucleoli, reflecting sites of active translation and ribosomal assembly.

Self-Validating Controls & Troubleshooting

To establish absolute trustworthiness in your data, the experimental design must include internal validation checkpoints. The following controls ensure that the observed fluorescence is strictly a product of de novo protein synthesis and not an artifact of the chemical labeling process.

Table 2: Mandatory Validation Controls

Control TypeExperimental ModificationExpected Outcome & Mechanistic Proof
Negative Control 1 (No Surrogate) Pulse cells with standard L-Methionine instead of Anv. Perform click reaction as normal.No Signal. Validates that the alkyne-fluorophore does not non-specifically bind to cellular structures or native amino acids.
Negative Control 2 (No Catalyst) Pulse with Anv. Omit CuSO 4​ from the Click Master Mix.No Signal. Validates that the tagging is strictly dependent on the CuAAC cycloaddition mechanism.
Positive Control (Translation Block) Pre-treat cells with 50 µg/mL Cycloheximide or 40 µM Anisomycin 30 mins prior to and during the Anv pulse.Near-Zero Signal. Proves that Anv incorporation requires active ribosomal translation and is not merely passively absorbed by the cell.

Troubleshooting High Background: If background fluorescence is observed in Negative Control 1, the washing steps post-click reaction are insufficient. Increase the concentration of Tween-20 to 0.5% during the first two washes, or introduce a 1 mM EDTA wash step to chelate and remove residual copper that may be trapping the fluorophore.

References

  • Link, A. J., Vink, M. K. S., & Tirrell, D. A. (2004). Presentation and detection of azide functionality in bacterial cell surface proteins. Journal of the American Chemical Society, 126(34), 10598-10602.[Link]

  • Hinz, F. I., Dieterich, D. C., Tirrell, D. A., & Schuman, E. M. (2012). Noncanonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience, 3(1), 40-49.[Link]

  • Dieterich, D. C., Hodas, J. J. L., Gouzer, G., Shadrin, I. Y., Ngo, J. T., Triller, A., & Schuman, E. M. (2010). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons. Nature Neuroscience, 13(7), 897-905.[Link]

Troubleshooting & Optimization

Frequently Asked Questions (FAQs): Core Mechanisms & Viability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Azidonorvaline (5-Anv) Cytotoxicity & Cell Viability Assays .

As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who are integrating bioorthogonal non-canonical amino acid tagging (BONCAT) into their workflows. 5-Azidonorvaline is a powerful methionine surrogate used to introduce azide handles into nascent proteins[1]. However, the downstream click chemistry required to visualize or conjugate these azides frequently introduces severe, assay-ruining cytotoxicity[2][3].

This guide deconstructs the causality behind cell death in these assays, providing you with self-validating protocols and troubleshooting logic to ensure high-fidelity data.

Q: Does 5-Azidonorvaline inherently cause cell death during metabolic labeling? A: Generally, no. 5-Anv is well-tolerated by most mammalian cell lines at standard labeling concentrations (0.5–2 mM). If you observe significant cell death before the click reaction, it is typically an artifact of the labeling environment, not the amino acid itself. To force the methionyl-tRNA synthetase to utilize 5-Anv, cells must be cultured in methionine-depleted media[1]. Prolonged methionine starvation (>12 hours) halts global translation, triggering cellular stress and apoptosis. Expert Insight: Limit methionine depletion to 2–4 hours, or spike the media with a trace amount of methionine (e.g., 2–5% of standard media concentrations) to maintain basal cell viability while allowing sufficient 5-Anv incorporation.

Q: Why do my cells rapidly die during the click chemistry labeling step? A: If you are using Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), the cytotoxicity is driven by the Copper(I) catalyst[2][3]. Cu(I) is highly toxic to live cells; it catalyzes the formation of reactive oxygen species (ROS) via Fenton-like chemistry, depletes intracellular glutathione, and rapidly degrades lipid membranes[3]. Expert Insight: For live-cell labeling, you must transition to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), often called copper-free click chemistry. SPAAC utilizes cyclooctyne derivatives (e.g., DBCO, DIBO) that react with azides spontaneously due to ring strain, eliminating the need for cytotoxic transition metals[4][5].

Q: My viability assay shows massive toxicity, but the cells look morphologically healthy under the microscope. What is happening? A: You are likely experiencing chemical interference with your viability assay. Tetrazolium-based assays (like MTT or MTS) rely on cellular oxidoreductases to reduce the dye into colored formazan. However, the sodium ascorbate used in CuAAC to maintain Copper in its +1 oxidation state is a potent reducing agent. It will directly reduce MTT to formazan in the absence of living cells, creating a massive false-positive absorbance signal that invalidates the assay[3]. Expert Insight: Never use MTT assays immediately following CuAAC. Switch to an ATP-dependent assay (CellTiter-Glo) or a membrane-impermeant dye (SYTOX Green)[6].

Workflow Visualizations

To conceptualize the critical divergence in cell viability based on your chosen click chemistry pathway, review the workflow and troubleshooting logic below.

Workflow A 5-Azidonorvaline (5-Anv) B Metabolic Incorporation A->B Methionine Depletion C Azide-Tagged Proteins B->C Translation D CuAAC (Copper-Catalyzed) C->D + Cu(I) & Alkyne E SPAAC (Copper-Free) C->E + DBCO/DIBO F Cell Death / Lysis (Fixed Assays Only) D->F ROS / Toxicity G High Viability (Live-Cell Tracking) E->G Bioorthogonal

Workflow of 5-Azidonorvaline incorporation and click-labeling pathways.

Troubleshooting Start Cytotoxicity in 5-Anv Workflow Q1 Stage of Observed Toxicity? Start->Q1 A1 During 5-Anv Incubation Q1->A1 A2 During Click Reaction Q1->A2 A3 During Viability Readout Q1->A3 Sol1 Reduce Methionine Starvation Time A1->Sol1 Q2 Catalyst Used? A2->Q2 Sol4 Avoid MTT; use CCK-8 or SYTOX A3->Sol4 Cu Cu(I) / Ascorbate Q2->Cu NoCu DBCO / DIBO Q2->NoCu Sol2 Switch to SPAAC or add THPTA Cu->Sol2 Sol3 Titrate DBCO to <20 µM NoCu->Sol3

Logic tree for identifying and resolving cytotoxicity in 5-Anv assays.

Troubleshooting Guide: Resolving Workflow Cytotoxicity

Issue 1: High background cell death during SPAAC (Copper-Free) labeling.

  • Root Cause: While SPAAC avoids copper toxicity, highly hydrophobic cyclooctynes (like unmodified DBCO) can aggregate on cell membranes or precipitate in aqueous media, causing physical stress or membrane disruption at high concentrations (>50 µM)[7].

  • Resolution: Titrate the DBCO-fluorophore. Optimal live-cell labeling usually occurs between 5–20 µM[7]. Alternatively, use sulfonated or PEGylated DBCO derivatives (e.g., sulfo-DBCO) to increase aqueous solubility and prevent membrane aggregation.

Issue 2: Incomplete protein labeling despite high 5-Anv concentrations.

  • Root Cause: Increasing 5-Anv concentration beyond 4 mM does not linearly increase incorporation and can induce severe osmotic stress. Furthermore, intracellular azides can be reduced to unreactive amines by endogenous thiols (like glutathione) over extended incubations.

  • Resolution: Keep 5-Anv pulse times under 12 hours. Ensure your click reagents are freshly prepared, as alkynes and cyclooctynes can degrade in aqueous solutions over time.

Data Presentation: Cell Viability Assay Selection

Selecting the correct viability assay is critical to avoiding chemical cross-reactivity with click reagents.

Assay TypePrimary MechanismCuAAC CompatibilitySPAAC CompatibilityTechnical Notes
MTT / MTS Tetrazolium reduction to formazanPoor GoodAscorbate in CuAAC directly reduces MTT, causing massive false positives[3].
CCK-8 (WST-8) Water-soluble tetrazolium reductionModerate Excellent More sensitive than MTT; less prone to precipitation artifacts[7].
CellTiter-Glo ATP-dependent luminescenceExcellent Excellent Measures ATP as a proxy for metabolic activity; completely immune to redox interference.
SYTOX Green Membrane-impermeant nucleic acid stainExcellent Excellent Directly measures cytotoxicity (dead cells fluoresce) rather than a metabolic proxy[6].

Self-Validating Experimental Protocol: SPAAC Labeling & Viability

To ensure scientific integrity, every protocol must be a self-validating system. By utilizing SPAAC, we eliminate Cu(I)-induced ROS generation[5]. By employing SYTOX Green, we avoid the redox interference inherent to tetrazolium-based assays[3][6]. The inclusion of isolated reagent controls ensures that any observed toxicity can be definitively traced to a single variable.

Step 1: Cell Seeding and Methionine Starvation

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.

  • Wash cells 2x with warm PBS.

  • Incubate in methionine-free media for 30 minutes to deplete intracellular methionine pools. (Causality: This forces the cellular machinery to utilize the synthetic 5-Anv during translation[1]).

Step 2: 5-Anv Metabolic Incorporation (Pulse)

  • Add 1 mM 5-Anv to the experimental wells.

  • Establish Critical Controls:

    • Control A (Vehicle): Standard media (Measures baseline viability).

    • Control B (Starvation): Methionine-free media only (Measures starvation-induced toxicity).

    • Control C (5-Anv Only): 1 mM 5-Anv in standard media (Measures unnatural amino acid toxicity).

  • Incubate for 2–4 hours at 37°C.

Step 3: SPAAC Labeling

  • Wash cells 3x with PBS to remove unincorporated 5-Anv.

  • Add 10 µM DBCO-Fluorophore to the experimental wells and to a new Control D (DBCO Only)[7].

  • Incubate for 30–60 minutes at 37°C. (Causality: The strained cyclooctyne ring of DBCO reacts spontaneously with the azide of 5-Anv, requiring no cytotoxic transition metals[3][5]).

Step 4: Cytotoxicity Readout (SYTOX Green)

  • Wash cells 3x with PBS to remove unreacted DBCO.

  • Add 1 µM SYTOX Green in live-cell imaging buffer[6].

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure fluorescence (Ex 504 nm / Em 523 nm) using a microplate reader.

  • Validation Check: If Control D shows high fluorescence, your DBCO concentration is too high and is disrupting cell membranes. If Control B shows high fluorescence, the starvation period must be reduced.

References[2] Peptide Conjugation via CuAAC 'Click' Chemistry. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkiWMcnBenHxvxIKxXan9G1zbb8Zj8nUqpbaCao5hhDzEqJj-6Azjm9rxmnK_1UZgCMRsIk5_KqymNZMZwfZFVSeW_eeOKncW0Lpv83IMb5hgTaLa0G-iC13xMpc1h6DXL-DA_5g6yXkjx9Yh9GRN4hIU-tguPUEbtxGufWA-wwmxspdrwJsIR9DdMxBKD_EVKig18ERFnxT3o8ECh[4] Click Chemistry—Section 3.1. Thermo Fisher Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZKZjXFPTfjYQDaMiXurvnrC6GKPFzFkAiqw51kXLHE3oLYzvDanAm5WG7nB3de3tdBuzLc2kw4VO6vgOgZMLtqh7807Wz0qLIqc-ND0owKn_1v9Twe4bTtvoXWGq0pObT3a948azVdKz0mPdWyK2sN1HTyfhi9o1EEWYe8uB4IJyjr8IXS6X5TvDRz-hCydRQleEvpm7-p2suRz4pNTvDWwJDSa2O2B4i66kxIHySVKkmILQ3cShbxshbJJpQCv2rGy2oDfU-fNMBS-DSQ-P50ZQI7RSxaO6iohA=[7] Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF-9DjaiEdqcRG9_1tIR0iugf5c37APJDsDkaLoBlyI6HnIl3ffaDK0tKR-cx52Xcy1CG30Gg86rQON7H5Oxwtb4Rq8uv67DHKHXi4Hjm4v58b_Ky-4iBKanf2B0uKallemsQqFeKxg1YiI-LUodf6FDv9[5] Copper-Free Click Chemistry. Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLLQGUyUITAcWgDjChk_HCo-fSNtaqmyzpCPO_VC0m0OcFTVe7tHa7fRuIuYqKGvG_8AMcwzOgkw6F-Xewwevme_jkS1QCRXcQflIn0BRztuBEaAR0YBxzVZBIumq5wlfcvvQrJT1e9dI5n-o7NTiT8XJY0Ywh0uTBuanY1H5cc7G6VyTulDr7qz-kMrIjiJAaRe4Xgh_HDzlMCIPOYTorAZ0loucmpAM6IbpJMdagYPJ7kVTv9PGoQA-TLoBGgS5Y9BA5s-2CzMT82EBp2d4=[3] A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Researchers and Drug Development Professionals. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiWrzfZXONCYE2PCg7WEATVDbOz3DURy7s225MCpPtKIJr-vh_Nd-KYx8Kwa_hdryu3SE8qUcoDFPkNekwrJkniItA5k6R6fXSCcvP4UwgpTZ6GmLJ04Ap7qohdAycUqAeJbh2n0JFBSBtrX32pLYXFHHu6AYe4IJ2YioScvhAU7OLgcdRgk_7nCmwI01g3Tp2oJ1rB4Wff5Q1_6I3tjaXiepvROfpdkkNYCw2BO0GKzLD3ZUsQD-jkHUx-RaVKQRP4v_BXFBn9Yfrdej6OJBYF9zhvw==[6] WO2020237078A1 - Drug conjugates and methods of using same. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOG5FuMCoNvXL0KKffBcPSiG7WHIjQy4-AVZNmrtEUUUf4I9qSmWN3p4jPCPG5vDF4e9KC7dcJhQ564E8aUM7hXtZhkH1tCjfxhwIz0_FudK8dUt3XvAECk4gQfsizCvRoE2xjBFcPPRzEqFvOg==[1] Azides in carbohydrate chemistry. KOPS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBVxsFIuhOju1S8BWRA7G6XZQFR5DssmtUwltY5tujZATUiz3-LVNLpUcRGIfpv3TThyiz_if77DKTjg-yTap3HZB1btq9rR7YASvrAYpv_WEPetleh843VRwZfhBEycWJkKu0C0B2Nm6KbfRK64g4ofS8kd1a2Hal6HQrVoegF7Zw0FXz5tmY9XkgxzOSo51kcmDmx3OMhMVo_pklwbU=

Sources

Technical Support Center: 5-Azidonorvaline (Anv) Metabolic Labeling Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals utilizing 5-Azidonorvaline (Anv) for the bioorthogonal metabolic labeling of nascent proteins. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, providing the mechanistic causality required to troubleshoot and optimize your labeling workflows effectively.

Section 1: The Mechanistic Basis of Anv Labeling

Metabolic labeling relies on the endogenous methionyl-tRNA synthetase (MetRS) to mistakenly charge tRNA with a non-canonical amino acid (ncAA) in the absence of native methionine. While Azidohomoalanine (Aha) is the most common surrogate,1[1]. Because Anv possesses a 5-carbon aliphatic chain, it introduces mild steric hindrance within the wild-type MetRS binding pocket. This structural reality dictates that Anv requires distinct concentration optimization compared to Aha to achieve sufficient tRNA aminoacylation without inducing cellular toxicity.

Section 2: Quantitative Comparison

To understand how to adjust your experimental parameters, refer to the biochemical differences between Aha and Anv below:

ParameterAzidohomoalanine (Aha)5-Azidonorvaline (Anv)Mechanistic Rationale
Side-Chain Length 4 atoms5 atomsAnv's longer aliphatic chain increases steric bulk in the MetRS pocket.
MetRS Affinity (WT) High ( Km​≈ Native Met)ModerateReduced kcat​/Km​ requires higher extracellular Anv concentration to drive uptake.
Optimal Concentration 0.5 – 1.0 mM2.0 – 4.0 mMMass action is needed to saturate MetRS and drive tRNA loading for Anv.
Labeling Duration 1 – 2 hours2 – 4 hoursSlower incorporation kinetics necessitate extended pulse times.
Click Reactivity HighHighBoth terminal azides react efficiently via CuAAC or SPAAC.
Section 3: Self-Validating Protocol: Anv Concentration Optimization Workflow

Objective: Determine the optimal Anv concentration that maximizes signal-to-noise without inducing translational arrest. This protocol acts as a self-validating system by utilizing a concentration gradient to pinpoint the exact threshold of MetRS saturation versus cellular toxicity.

Step 1: Methionine Depletion (The Starvation Phase)

  • Action: Wash adherent cells twice with warm PBS. Add Methionine-free DMEM supplemented with dialyzed FBS. Incubate for 30–45 minutes at 37°C.

  • Causality: Intracellular methionine pools must be exhausted to prevent competitive inhibition at the MetRS active site. Dialyzed FBS is critical because standard FBS contains trace free amino acids that will outcompete Anv.

Step 2: Anv Pulse (The Titration Phase)

  • Action: Prepare a 100 mM Anv stock.2[2]; ensure it is dissolved in a compatible vehicle (e.g., 0.1 M HCl or DMSO) and pH-adjusted if necessary. Spike the methionine-free media to create a concentration gradient: 0 mM (Negative Control), 0.5 mM, 1.0 mM, 2.0 mM, and 4.0 mM Anv. Incubate for 2 to 4 hours.

  • Causality: The gradient identifies the inflection point where MetRS saturation is achieved before osmotic stress or starvation-induced toxicity begins.

Step 3: Harvest and Lysis

  • Action: Wash cells three times with ice-cold PBS to halt uptake. Lyse in RIPA buffer containing EDTA-free protease inhibitors. Centrifuge at 14,000 x g for 15 mins to clear the lysate.

  • Causality: EDTA must be strictly excluded from the lysis buffer, as it will chelate the copper catalyst required for the downstream bioorthogonal reaction.

Step 4: CuAAC Click Chemistry

  • Action: To 50 µg of lysate, add the following sequentially: Alkyne-Fluorophore (10 µM), CuSO4 (1 mM), THPTA (5 mM), and Sodium Ascorbate (5 mM). React for 1 hour at room temperature in the dark.

  • Causality: 3[3]. This prevents the generation of destructive reactive oxygen species (ROS) that degrade proteins and quench fluorophores.

Section 4: Workflow Visualization

Anv_Workflow N1 1. Methionine Depletion N2 2. Anv Titration N1->N2 30-45 min starvation N3 3. MetRS Activation N2->N3 Dose-dependent uptake N4 4. Translation & Incorporation N3->N4 tRNA loading N5 5. CuAAC Click Chemistry N4->N5 Cell Lysis N6 6. Fluorescence Detection N5->N6 Alkyne-Dye addition

Metabolic labeling workflow: from methionine depletion to Anv incorporation and CuAAC detection.

Section 5: Troubleshooting Guides & FAQs

Q1: Why is my 5-Azidonorvaline labeling efficiency significantly lower than when I use Azidohomoalanine (Aha)? A1: Causality: The endogenous methionyl-tRNA synthetase (MetRS) has evolved to accommodate the 4-atom chain of methionine. Aha is a near-perfect isosteric mimic. Anv, possessing a 5-carbon aliphatic chain, introduces steric hindrance within the MetRS binding pocket, reducing the catalytic efficiency ( kcat​/Km​ ). Solution: To drive the equilibrium toward tRNA aminoacylation, you must increase the extracellular concentration of Anv (typically 2.0–4.0 mM, compared to 1.0 mM for Aha). Alternatively,4[4].

Q2: My cells are dying during the metabolic labeling phase. How can I optimize viability? A2: Causality: Cell death is rarely caused by Anv toxicity itself; rather, it is the result of prolonged methionine starvation inducing the Unfolded Protein Response (UPR) and global translational arrest.5[5]. Solution: Strictly limit the methionine depletion phase to 30–45 minutes. If your protein of interest has a slow turnover rate requiring longer labeling times (>4 hours), spike the media with a sub-stoichiometric concentration of native methionine (e.g., 5% of standard media concentration). This creates competition but maintains basal cellular viability.

Q3: I am getting a high background smear on my in-gel fluorescence after CuAAC. How do I fix this? A3: Causality: High background is caused by unreacted alkyne-fluorophore binding non-specifically to hydrophobic protein domains, or by Cu(I)-mediated oxidative cross-linking of proteins. Solution: Ensure your CuAAC buffer includes a strong Cu(I)-stabilizing ligand like THPTA at a minimum 5:1 ratio to CuSO4. Post-click, perform a rigorous methanol/chloroform protein precipitation to strip away non-covalently bound fluorophores before resuspending the pellet in SDS sample buffer.

Section 6: References
  • Exterior design: Strategies for redecorating the bacterial surface with small molecules. PMC - NIH.

  • Nitrilase-Activatable Noncanonical Amino Acid Precursors for Cell-Selective Metabolic Labeling of Proteomes. ACS Chemical Biology.

  • A concise and scalable route to L-azidohomoalanine. ResearchGate.

  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC - NIH.

  • Methods for proteomic profiling using non-natural amino acids. Google Patents.

Sources

Part 1: Quantitative Data & Reagent Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Azidonorvaline (Anv) Proteomics .

As a Senior Application Scientist, I frequently encounter researchers transitioning from standard 4-Azidohomoalanine (AHA) to 5-Azidonorvaline (Anv) for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). While Anv provides a longer, more flexible aliphatic side chain that can be highly advantageous for specific structural probing and steric accessibility during click chemistry, this extra methylene group fundamentally alters the thermodynamics of tRNA charging and protein folding.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure absolute confidence in your LC-MS/MS data.

Before initiating an Anv-based workflow, it is critical to understand how Anv compares to other methionine surrogates and how to optimize your click chemistry reagents to prevent sample loss.

Table 1: Quantitative Comparison of Methionine Surrogates

Surrogate Chain Length Wild-Type MetRS Affinity Incorporation Efficiency Primary Application
Methionine (Met) Standard 100% (Baseline) 100% Natural translation
4-Azidohomoalanine (AHA) Isosteric to Met High ~80-90% Standard BONCAT
Homopropargylglycine (HPG) Isosteric to Met Moderate ~50-70% CuAAC (Alkyne tag)

| 5-Azidonorvaline (Anv) | +1 Methylene | Low | <30% | Flexible linker probing |

Table 2: CuAAC Ligand Optimization for Anv-Proteomics

Ligand Cu(I) Stabilization ROS Generation Biocompatibility Recommended Ratio (Ligand:Cu)
TBTA Low (Organic only) High Poor 2:1
THPTA High (Aqueous) Low Excellent 5:1

| BTTAA | Very High | Very Low | Excellent (In vivo) | 6:1 |

Part 2: Experimental Workflows & Logical Troubleshooting

Workflow N1 1. Met Depletion N2 2. Anv Labeling N1->N2 N3 3. Cell Lysis N2->N3 N4 4. CuAAC Click N3->N4 N5 5. Enrichment N4->N5 N6 6. LC-MS/MS N5->N6

Figure 1: Optimized 5-Azidonorvaline (Anv) BONCAT Proteomics Workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my overall protein labeling yield so low after Anv incorporation compared to AHA? A: This is a fundamental thermodynamic and steric issue. 5-Azidonorvaline contains an extra methylene group compared to AHA. This structural difference makes Anv a significantly poorer substrate for the wild-type methionyl-tRNA synthetase (MetRS), resulting in incorporation with much less efficiency[1]. Troubleshooting: You must ensure absolute methionine depletion using extensively dialyzed FBS. Furthermore, increase the Anv concentration in your media to 2-4 mM. If you are working in E. coli or engineered mammalian cells, utilize a mutant MetRS (such as the NLL-MetRS variant) which features an enlarged binding pocket specifically evolved to accommodate bulky side chains.

Q2: Following the CuAAC click reaction, my proteins are forming insoluble aggregates. How do I prevent this? A: Aggregation in Anv-proteomics is driven by two distinct factors: Copper-induced crosslinking and triazole-induced misfolding. Research has demonstrated that substituting native bridges with triazole linkers via Anv can force proteins into misfolded, globule-like structures rather than their native conformations[2]. Furthermore, free Cu(I) generates reactive oxygen species (ROS) that irreversibly crosslink proteins. Troubleshooting: Always pre-complex your CuSO4 with a highly water-soluble ligand like THPTA at a 1:5 ratio before adding it to the lysate. Additionally, perform the click reaction under denaturing conditions (e.g., 1% SDS) to prevent the hydrophobic collapse of the newly formed triazole-linked chains.

Q3: How do I configure my LC-MS/MS search parameters for Anv-labeled peptides? A: Unlike standard post-translational modifications, BONCAT tags leave a massive adduct on the surrogate amino acid. For Anv (Formula: C5H10N4O2, Monoisotopic Mass: 158.0804 Da) reacted with a standard Alkyne-PEG4-Biotin, you must calculate the exact mass of the triazole product. Troubleshooting: Calculate the mass shift: (Mass of Anv) - (Mass of Met) + (Mass of Alkyne-Biotin tag). Set this as a variable modification on Methionine in your search engine (e.g., MaxQuant or Proteome Discoverer). Ensure your MS1 tolerance is tight (e.g., 10 ppm) to avoid false discoveries from the complex isotopic envelope of the triazole adduct.

LogicTree Issue Issue: Low Anv-Peptide MS Yield Cause1 Poor in vivo Incorporation Issue->Cause1 Cause2 Click Reaction Failure Issue->Cause2 Cause3 Protein Aggregation Issue->Cause3 Sol1 Use Mutant MetRS or 100% Met-Free Media Cause1->Sol1 Sol2 Optimize THPTA:Cu Ratio (5:1 minimum) Cause2->Sol2 Sol3 Add 1% SDS during CuAAC to maintain solubility Cause3->Sol3

Figure 2: Troubleshooting logic tree for resolving low Anv-peptide yields in LC-MS/MS.

Part 3: Step-by-Step Methodologies

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Do not proceed to the next major phase without passing the validation checkpoint.

Protocol 1: Stringent Metabolic Labeling with 5-Azidonorvaline
  • Met Depletion: Wash adherent cells 3x with warm PBS. Incubate in Met-free DMEM supplemented with 10% dialyzed FBS for 30 minutes. Causality: Anv competes poorly with Met. Any residual intracellular methionine pools will outcompete Anv at the MetRS active site, destroying your labeling efficiency.

  • Anv Pulse: Add Anv to a final concentration of 2-4 mM. (Note: While AHA only requires 1 mM, Anv's lower affinity necessitates a steeper concentration gradient). Incubate for 2-6 hours depending on target protein turnover rates.

  • Harvest & Lysis: Lyse cells in 1% SDS, 50 mM Tris-HCl (pH 8.0) supplemented with broad-spectrum protease inhibitors. Boil the lysate at 95°C for 5 minutes. Causality: Denaturing the proteins ensures that buried Anv residues are sterically accessible for the subsequent click reaction.

  • Validation Check (Critical): Take a 10 µg aliquot of your lysate and perform a rapid 30-minute CuAAC reaction with a TAMRA-alkyne fluorophore. Run the sample on an SDS-PAGE gel and image via fluorescence. Do not proceed to large-scale MS preparation unless robust fluorescent banding is observed.

Protocol 2: Optimized CuAAC Biotinylation and Enrichment
  • Master Mix Preparation: In a separate tube, premix CuSO4 (100 µM final) and THPTA ligand (500 µM final). Incubate for 5 minutes at room temperature. Causality: Pre-complexing Cu(II) with THPTA prevents copper-induced protein precipitation and minimizes ROS generation upon reduction by ascorbate.

  • Reaction Assembly: To your denatured protein lysate (adjusted to 1-2 mg/mL), sequentially add: Alkyne-PEG4-Biotin (100 µM), the pre-formed Cu-THPTA complex, and finally Sodium Ascorbate (5 mM final) to initiate the catalytic cycle.

  • Incubation: Rotate end-over-end at room temperature for 1.5 hours in the dark.

  • Quenching & Precipitation: Add EDTA (5 mM) to chelate the copper. Precipitate proteins using a Methanol/Chloroform extraction to remove unreacted Biotin-alkyne. Causality: Failure to completely remove free biotin will prematurely saturate the streptavidin beads in the next step, obliterating your enrichment yields.

  • Enrichment: Resuspend the protein pellet in 0.1% SDS / PBS and incubate with NeutrAvidin agarose beads for 2 hours. Wash stringently (1% SDS, followed by 8M Urea, then PBS) to remove non-specific background binders.

  • Validation Check (Critical): Before LC-MS/MS injection, run 5% of your enriched eluate on a silver-stained gel alongside the flow-through. You should see a distinct enrichment profile compared to the whole lysate.

References

  • Title: Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH Source: nih.gov URL: 2

  • Title: Azides in carbohydrate chemistry - KOPS Source: uni-konstanz.de URL: 1

Sources

5-Azidonorvaline (5-ANV) Labeling Efficiency: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Azidonorvaline (5-ANV) labeling. This guide is engineered for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize bioorthogonal protein labeling workflows. Below, you will find mechanistic explanations, self-validating protocols, and diagnostic logic to maximize your experimental yields.

SECTION 1: Troubleshooting Cellular Incorporation

Q: Why is my 5-ANV incorporation rate significantly lower than when I use AHA (4-Azidohomoalanine)? A: This is a fundamental kinetic issue dictated by the binding pocket of the endogenous methionyl-tRNA synthetase (MetRS). While AHA closely mimics the steric bulk of native methionine, 5-ANV contains an additional methylene group, forming a longer 5-carbon azido-aliphatic chain. This extended length causes steric clashes within the wild-type MetRS catalytic site, leading to a higher Km​ and lower kcat​ for 5-ANV activation[1]. To overcome this, you must either heavily bias the competitive ratio by strictly depleting intracellular methionine or utilize an engineered mutant MetRS (such as NLL-MetRS) designed specifically to accommodate larger unnatural amino acids.

Q: How can I optimize the methionine depletion workflow to maximize 5-ANV uptake without causing severe cytotoxicity? A: Efficient incorporation requires a delicate balance between starving the cells of natural methionine and preventing translation arrest. Follow the self-validating protocol below to maximize replacement efficiency.

Step-by-Step Methodology: Optimized Methionine Depletion and 5-ANV Pulsing
  • Wash Phase: Harvest cells and wash 3x with warm PBS.

    • Causality: Even trace amounts of extracellular methionine in standard serum will outcompete 5-ANV for MetRS binding.

  • Depletion Phase: Resuspend cells in Methionine-free DMEM supplemented with 10% dialyzed FBS. Incubate for exactly 45 minutes at 37°C.

    • Self-Validation Check: Maintain a parallel control flask in standard media. If the depleted cells show >15% viability drop compared to the control via Trypan Blue exclusion, reduce the depletion time to 30 minutes.

  • Pulsing Phase: Add 5-ANV to a final concentration of 2-4 mM.

    • Causality: Due to the lower affinity of wild-type MetRS for 5-ANV compared to AHA, a higher extracellular concentration is required to drive intracellular loading[1].

  • Expression Phase: Incubate for 2-4 hours.

    • Causality: Prolonged incubation beyond 4 hours often triggers the unfolded protein response (UPR) due to the global accumulation of unnatural amino acids in the proteome.

  • Harvest & Validation: Wash cells 3x with ice-cold PBS to halt metabolic activity and remove free 5-ANV. Lysis should be performed in a compatible buffer (e.g., RIPA without DTT).

    • Self-Validation Check: Run an SDS-PAGE gel of the pre-click lysate and perform a Western blot against your target protein to ensure expression levels match the non-depleted control, confirming that translation was not globally arrested.

SECTION 2: Optimizing the Click Reaction (CuAAC & SPAAC)

Q: My protein aggregates or degrades during the CuAAC reaction. How can I prevent this? A: Protein aggregation during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is almost exclusively caused by Reactive Oxygen Species (ROS). When Cu(I) reacts with dissolved oxygen, it generates hydroxyl radicals that rapidly oxidize sensitive amino acid side chains (e.g., histidine, cysteine, native methionine), leading to protein unfolding and aggregation[2]. To prevent this, you must use a strong, water-soluble accelerating ligand like THPTA or BTTAA. These ligands tightly coordinate the Cu(I) ion, shielding the protein from ROS damage while simultaneously lowering the activation energy of the triazole formation.

Q: I am getting low fluorescent signal after the click reaction despite confirming 5-ANV incorporation. What is failing? A: If incorporation is validated, low signal stems from either Cu(I) oxidation or steric hindrance. Ascorbic acid degrades rapidly in aqueous solutions; if your sodium ascorbate stock is not freshly prepared, Cu(II) will not efficiently reduce to the catalytic Cu(I) state. If background oxidation remains an issue, switch to a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-fluorophores, which bypasses the need for copper entirely.

Step-by-Step Methodology: Self-Validating CuAAC Labeling Protocol
  • Buffer Preparation: Ensure the protein lysate is in 50 mM HEPES (pH 7.4).

    • Causality: Avoid Tris buffers (which weakly chelate copper) and DTT/EDTA (which reduce azides and strip copper, respectively).

  • Catalyst Premixing (Critical Step): In a separate microcentrifuge tube, mix CuSO4 (100 µM final) and THPTA ligand (500 µM final) at a 1:5 molar ratio. Incubate for 5 minutes.

    • Causality: Premixing ensures every copper ion is fully coordinated by the ligand before it contacts the protein, eliminating naked Cu-induced ROS generation[2].

  • Reaction Assembly: Add the Cu-THPTA complex to the protein lysate. Add the alkyne-fluorophore (50 µM).

  • Initiation: Add freshly prepared Sodium Ascorbate (2.5 mM final) to reduce Cu(II) to Cu(I).

  • Incubation: React for 1 hour at room temperature in the dark.

  • Quenching & Validation: Add 5 mM EDTA to chelate the copper and stop the reaction.

    • Self-Validation Check: Always run a "No Ascorbate" negative control parallel to your sample. This quantifies the non-specific hydrophobic sticking of the fluorophore to your protein, ensuring that the detected signal is exclusively from covalent triazole formation.

SECTION 3: Quantitative Data & Comparisons

Table 1: Comparison of Methionine Surrogates for Bioorthogonal Labeling
SurrogateCarbon Chain LengthMetRS AffinityIncorporation EfficiencyPrimary Application
AHA (4-Azidohomoalanine) 4-carbonHighHighStandard global metabolic labeling.
5-ANV (5-Azidonorvaline) 5-carbonLow-ModerateModerateSteric-specific labeling; mutant MetRS systems.
HPG (Homopropargylglycine) 5-carbon (Alkyne)ModerateModerateDual-pulse labeling (paired with AHA).
Table 2: Selection Guide for CuAAC Ligands in 5-ANV Labeling
LigandSolvent CompatibilityCu(I) StabilizationROS Protection LevelRecommended Use Case
TBTA Organic (DMSO/DMF)HighLowIn vitro labeling of hydrophobic peptides.
THPTA AqueousVery HighHighStandard lysate and live-cell labeling.
BTTAA AqueousExtremely HighVery HighHighly sensitive proteins; in vivo labeling.

SECTION 4: Visual Workflows & Diagnostic Logic

Workflow N1 1. Methionine Depletion (Remove competing Met) N2 2. 5-ANV Pulsing (Introduce 5-Azidonorvaline) N1->N2 N3 3. Protein Translation (MetRS Activation) N2->N3 N4 4. Bioorthogonal Click (CuAAC or SPAAC) N3->N4 N5 5. Downstream Detection (Fluorescence / MS) N4->N5

Caption: Workflow for 5-Azidonorvaline (5-ANV) incorporation and bioorthogonal labeling.

LogicTree Start Issue: Low Labeling Signal Q1 Is 5-ANV incorporated into the protein? Start->Q1 LowInc Low Incorporation Q1->LowInc No HighInc Normal Incorporation Q1->HighInc Yes OptMet Optimize Met Depletion (Extend to 45-60 min) LowInc->OptMet MutRS Use Mutant MetRS (e.g., NLL-MetRS) LowInc->MutRS Q2 Is protein aggregating? HighInc->Q2 AggYes Yes: ROS Damage Q2->AggYes Yes AggNo No: Poor Click Kinetics Q2->AggNo No AddLigand Increase THPTA/BTTAA or switch to SPAAC AggYes->AddLigand FreshAsc Use fresh NaAsc & check Cu(I) levels AggNo->FreshAsc

Caption: Troubleshooting logic tree for diagnosing and resolving low 5-ANV labeling efficiency.

References

  • Source: nih.
  • Source: uni-konstanz.
  • Source: sigmaaldrich.

Sources

5-Azidonorvaline (5-ANV) Click-Chemistry Pull-Down Assays: Troubleshooting & Background Reduction Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most persistent bottleneck in bioorthogonal non-canonical amino acid tagging (BONCAT) proteomics: nonspecific binding .

When utilizing 5-Azidonorvaline (5-ANV)—an azide-bearing non-canonical amino acid—to metabolically label newly synthesized proteins, the downstream enrichment relies on click chemistry followed by a biotin-streptavidin pull-down [1]. While the azide-alkyne cycloaddition is highly specific, the subsequent affinity purification is notoriously prone to high background noise. This guide synthesizes mechanistic causality and field-proven protocols to help you engineer a self-validating, high-fidelity assay.

Mechanistic Workflow of 5-ANV Enrichment

To troubleshoot effectively, we must first map the physical journey of the target protein. The diagram below illustrates an optimized workflow designed to preemptively strip away background noise at multiple stages.

Workflow A 1. Metabolic Labeling (5-ANV Incorporation) B 2. Cell Lysis & Pre-clearing A->B C 3. Click Chemistry (Cleavable Biotin-Alkyne) B->C D 4. Streptavidin Pull-Down C->D E 5. Stringent Washing (1% SDS / 8M Urea) D->E F 6. Selective Elution (Chemical Cleavage) E->F

Fig 1. Optimized 5-ANV experimental workflow incorporating background reduction strategies.

Frequently Asked Questions (Troubleshooting Diagnostics)

Q1: My negative control (no 5-ANV) shows significant background bands on the silver stain. Why?

Causality: High background in your negative control is almost always driven by two factors: endogenous biotinylated proteins (e.g., pyruvate carboxylase, acetyl-CoA carboxylase) and highly abundant "sticky" proteins (e.g., tubulin, actin) binding to the beads [2]. Unmodified avidin has a basic pI (~10) and is glycosylated, making it a magnet for nonspecific electrostatic interactions. Solution: Switch your resin from Avidin to NeutrAvidin or Streptavidin (pI ~5-6.3, deglycosylated). More importantly, implement a lysate pre-clearing step by incubating your raw lysate with unconjugated beads before performing the click reaction.

Q2: How can I definitively separate 5-ANV-labeled proteins from endogenous biotinylated proteins during elution?

Causality: Standard protocols elute proteins by boiling the streptavidin beads in Laemmli buffer. This brute-force method denatures the streptavidin, releasing everything—including endogenous carboxylases and nonspecifically bound background proteins. Solution: Transition to a cleavable biotin-alkyne probe . For example, DADPS-biotin-alkyne can be cleaved with mild acid (10% formic acid) [3], or Dde-biotin-alkyne can be cleaved with 2% hydrazine [4]. This selectively severs the linker, releasing only your click-labeled target proteins into the supernatant while leaving endogenous biotinylated proteins permanently immobilized on the beads.

Q3: I am co-purifying interacting proteins, but I only want the nascent 5-ANV labeled polypeptides. How do I break these complexes?

Causality: Under native lysis conditions (e.g., 1% Triton X-100 or NP-40), 5-ANV labeled proteins remain complexed with unlabeled, pre-existing interactors. Solution: Exploit the femtomolar affinity ( Kd​≈10−15 M) of the biotin-streptavidin bond. Because this bond is nearly indestructible under standard denaturing conditions, you can wash your beads with 1% SDS or 8M Urea [5]. This strips away all non-covalently bound interacting proteins, ensuring your mass spectrometry data reflects only the nascent proteome.

Q4: The CuAAC click reaction is causing my proteins to precipitate. Is this causing false positives?

Causality: Yes. Copper(I) generated during the CuAAC reaction can catalyze the formation of reactive oxygen species (ROS), leading to protein oxidation, cross-linking, and aggregation. Aggregated proteins precipitate out of solution and become physically trapped in the agarose or magnetic bead matrix, mimicking specific binding. Solution: Use a water-soluble copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a 5:1 ratio to CuSO4 to protect the proteins from oxidation. Alternatively, switch to a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a DBCO-Biotin probe.

Quantitative Comparison of Background Reduction Strategies

To help you select the right intervention for your assay, the table below summarizes the efficacy and trade-offs of various background reduction techniques.

Background Reduction StrategyMechanism of ActionProsConsExpected Background Reduction
Lysate Pre-clearing Removes endogenously biotinylated proteins and "sticky" proteins prior to click reaction.Simple, inexpensive, and easily integrated into existing protocols.May cause a slight loss of target protein yield due to sample transfer.30 - 40%
Cleavable Biotin Probes (e.g., DADPS, Dde)Allows selective chemical elution of clicked targets, leaving endogenous biotin on beads.Eliminates carboxylase background entirely; highly specific.Probes are more expensive; requires specific chemical cleavage buffers.> 90%
Denaturing Washes (1% SDS / 8M Urea)Disrupts non-covalent protein-protein interactions and hydrophobic bead binding.Highly effective for isolating only the nascent polypeptide chain.Cannot be used if downstream assay requires native protein folding.60 - 80%
SPAAC (Copper-free Click)Eliminates Cu(I)-induced ROS generation and subsequent protein aggregation.Preserves protein integrity; prevents precipitation-induced bead trapping.DBCO probes can be bulky and slightly hydrophobic, causing minor steric hindrance.20 - 30%

Optimized Step-by-Step Protocol: High-Stringency 5-ANV Pull-Down

This methodology is designed as a self-validating system . By incorporating parallel negative controls and sequential purification bottlenecks, the protocol inherently flags nonspecific binding before you waste resources on LC-MS/MS.

Phase 1: Labeling & Lysis

  • Metabolic Labeling: Incubate cells with 1 mM 5-ANV in amino acid-depleted media for the desired pulse time.

    • Self-Validation Check: Always run a parallel control flask treated with vehicle (DMSO/PBS) but no 5-ANV. If this control yields signal at the end of the assay, your background reduction has failed.

  • Lysis: Wash cells 3x with ice-cold PBS to remove free 5-ANV. Lyse in RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 mins to pellet debris.

Phase 2: Pre-clearing & Click Chemistry 3. Pre-clearing: Add 50 µL of unconjugated Streptavidin Magnetic Beads to the cleared lysate. Incubate for 1 hour at 4°C on a rotator. Magnetically separate the beads and transfer the supernatant to a new tube. Discard the beads (which now hold the endogenous biotin). 4. CuAAC Reaction: To the pre-cleared supernatant, add the following reagents in exact order:

  • 100 µM Cleavable Biotin-Alkyne (e.g., DADPS-Biotin-Alkyne)

  • 5 mM THPTA ligand

  • 1 mM CuSO4

  • 5 mM Sodium Ascorbate (prepare fresh)

  • React for 1.5 hours at room temperature in the dark.

Phase 3: Precipitation & Enrichment 5. Protein Precipitation (Critical Step): Precipitate proteins using a Methanol/Chloroform extraction.

  • Causality: This removes excess, unreacted Biotin-Alkyne probe. If left in solution, the free probe will outcompete your labeled proteins for binding sites on the streptavidin beads, drastically reducing yield.

  • Resuspension: Resuspend the protein pellet in 1% SDS, 50 mM Tris-HCl (pH 7.5). Boil for 5 minutes to fully denature.

  • Affinity Enrichment: Dilute the sample with PBS until the SDS concentration is ≤ 0.2%. Add 50 µL of fresh Streptavidin Magnetic Beads and incubate for 2 hours at room temperature.

Phase 4: Stringent Washing & Selective Elution 8. Washing: Place tubes on a magnetic rack. Wash the beads sequentially to strip non-covalent interactors:

  • 2x with 1% SDS in PBS

  • 2x with 8M Urea in 50 mM Tris-HCl

  • 2x with 20% Acetonitrile (removes hydrophobic contaminants)

  • Elution: Elute the 5-ANV labeled proteins by incubating the beads in 10% Formic Acid for 30 minutes (to cleave the DADPS linker). Magnetically separate the beads and collect the supernatant. Neutralize the eluate prior to downstream LC-MS/MS preparation.

Troubleshooting Logic Tree

If you still encounter high background after implementing the protocol, use the logic tree below to isolate the variable causing the failure.

LogicTree Start High Nonspecific Binding in 5-ANV Pull-Down Q1 Are bands present in the No-5-ANV Negative Control? Start->Q1 Yes Yes Q1->Yes No No Q1->No Endo Cause: Endogenous Biotin or Bead Stickiness Yes->Endo Interact Cause: Co-purifying Protein Complexes No->Interact Sol1 Action: Pre-clear lysate & Use Cleavable Linker Endo->Sol1 Sol2 Action: Increase Wash Stringency (Add SDS or Urea) Interact->Sol2

Fig 2. Troubleshooting logic tree for identifying and resolving nonspecific binding sources.

References

  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols. Available at:[Link]

  • McClatchy, D. B., et al. (2024). Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis. Journal of Proteome Research. Available at:[Link]

Technical Support Center: 5-Azidonorvaline (Anv) for Protein Synthesis Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 5-Azidonorvaline (Anv), also known as Azidonorleucine (ANL). This guide is designed for researchers, scientists, and drug development professionals utilizing this powerful methionine surrogate to investigate protein synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success and integrity of your experiments.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles of using Anv for metabolic labeling of newly synthesized proteins.

Q: What is 5-Azidonorvaline (Anv/ANL) and how does it enable protein synthesis analysis?

A: 5-Azidonorvaline is a non-canonical amino acid that serves as a surrogate for methionine.[1][2] Its structure is similar to methionine, but it contains a bio-orthogonal azide (-N₃) group. This azide moiety is chemically inert within the cellular environment but can undergo a highly specific and efficient "click chemistry" reaction with an alkyne-containing probe.[3][4]

The true power of Anv is realized when used with a specially engineered mutant methionyl-tRNA synthetase (MetRS). Wild-type MetRS does not efficiently recognize Anv, but the mutant version does, charging it onto the initiator and elongator methionine tRNAs.[2][5] This allows Anv to be incorporated into newly synthesized proteins in place of methionine. By introducing the mutant MetRS into specific cells, you can achieve cell-type-specific labeling of the proteome, even within a complex mixture of cells or in a whole organism.[1][5][6]

cluster_cell Target Cell with Mutant MetRS cluster_wt_cell Wild-Type Cell (No Labeling) Anv 5-Azidonorvaline (Anv) MetRS Mutant MetRS Anv->MetRS Recognized tRNA tRNA(Met) MetRS->tRNA Charges Ribosome Ribosome tRNA->Ribosome Delivers Anv Protein Newly Synthesized Protein with Anv Ribosome->Protein Incorporation Anv_wt 5-Azidonorvaline (Anv) MetRS_wt Wild-Type MetRS Anv_wt->MetRS_wt Not Recognized tRNA_wt tRNA(Met)

Caption: Cell-specific incorporation of 5-Azidonorvaline (Anv).

Q: What is the difference between BONCAT and FUNCAT?

A: BONCAT and FUNCAT are two downstream applications of Anv labeling that serve different purposes.[7]

  • BONCAT (Bio-orthogonal Non-Canonical Amino Acid Tagging): This technique is used for the purification and identification of newly synthesized proteins. After labeling, the azide-modified proteins are "clicked" to an alkyne-biotin tag. The biotinylated proteins can then be selectively enriched from the total cell lysate using streptavidin-coated beads for subsequent analysis by mass spectrometry or Western blotting.[1][3][8]

  • FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging): This technique is used for the visualization of newly synthesized proteins. Instead of a biotin tag, a fluorescent probe with an alkyne group is "clicked" onto the Anv-labeled proteins. This allows for the imaging of protein synthesis in cells and tissues, providing spatiotemporal information.[7][9][10]

Both techniques often begin with the same metabolic labeling step but diverge in the type of probe used in the click reaction.

Q: Is 5-Azidonorvaline toxic to cells?

A: Like any cellular perturbation, introducing a non-canonical amino acid can potentially cause stress or toxicity. However, studies have shown that when used at optimized concentrations and for appropriate durations, Anv (and its commonly used counterpart, AHA) does not cause significant toxicity or alter rates of protein degradation.[8][11]

It is critical for each user to perform a dose-response curve and a cell viability assay (e.g., using Propidium Iodide or a commercial viability kit) to determine the optimal, non-toxic concentration of Anv for their specific cell type or model system.[3][12] Excessive concentrations can lead to off-target effects and artifacts that compromise data integrity.[13][14]

Part 2: Experimental Design & Optimization

Careful planning and optimization are paramount for a successful experiment. Address these questions before beginning your full study.

Q: How do I determine the optimal concentration and labeling time for Anv?

A: This is the most critical optimization step.

  • Concentration Titration: Culture your cells in methionine-free medium with a range of Anv concentrations (e.g., 25 µM to 1 mM). After a fixed labeling period (e.g., 4 hours), perform a FUNCAT reaction with a fluorescent alkyne and measure the signal intensity. Concurrently, assess cell viability at each concentration. The optimal concentration is the lowest one that provides a robust signal without a significant drop in viability.[5]

  • Time Course: Using the optimal Anv concentration, label cells for different durations (e.g., 30 minutes to 24 hours). Analyze the incorporation via Western blot (after clicking to biotin-alkyne) or fluorescence microscopy. This will establish the temporal dynamics of protein synthesis in your system and help you choose a time window that is appropriate for the biological question you are asking.[11]

Q: What are the essential controls for a BONCAT or FUNCAT experiment?

A: Rigorous controls are non-negotiable for validating your findings. Your experiment should always include the following:

Control TypePurposeExpected Outcome
No Anv Control To test for non-specific binding of the alkyne probe or background in the detection method.No signal (or minimal background) after the click reaction and detection.
Wild-Type MetRS + Anv To confirm that Anv incorporation is dependent on the mutant MetRS.No signal, demonstrating cell-type specificity.[2]
Protein Synthesis Inhibitor To verify that the signal is from de novo protein synthesis. Treat cells with an inhibitor like cycloheximide or anisomycin before and during Anv labeling.Signal should be completely abrogated.[7]
No Click Reaction Control To ensure the signal is a result of the specific azide-alkyne cycloaddition. Perform the entire procedure but omit a key click component (e.g., copper or the alkyne probe).No signal.
Bead-Only Control (BONCAT) To identify proteins that non-specifically bind to the streptavidin beads. Perform the pulldown on lysate from unlabeled cells.Proteins identified in this control should be considered background and excluded from analysis.[15]

Part 3: Troubleshooting Guides

Even with careful planning, issues can arise. Here are solutions to common problems.

BONCAT Workflow Troubleshooting

cluster_causes Potential Causes & Solutions Problem Problem: Low/No Protein Yield after BONCAT Pulldown C1 1. Inefficient Anv Labeling Problem->C1 C2 2. Inefficient Click Reaction Problem->C2 C3 3. Inefficient Affinity Purification Problem->C3 C4 4. High Background Binding Problem->C4 S1 • Verify mutant MetRS expression. • Optimize Anv concentration and time. • Ensure complete methionine depletion. C1->S1 S2 • Use fresh click reagents (esp. sodium ascorbate). • Check pH of reaction buffer. • Ensure alkyne-biotin probe is not degraded. C2->S2 S3 • Check binding capacity of streptavidin beads. • Ensure sufficient incubation time for binding. • Avoid harsh elution conditions that degrade protein. C3->S3 S4 • Increase stringency of wash buffers (e.g., 0.1% to 1% SDS). • Pre-clear lysate with empty beads. • Alkylate free cysteines with iodoacetamide (IAA) before click reaction. C4->S4

Sources

5-Azidonorvaline (5-ANV) Labeling Quality Control & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Azidonorvaline (5-ANV) metabolic labeling and bioorthogonal conjugation. 5-ANV is a non-canonical amino acid containing an azide moiety, acting as a methionine surrogate that is activated by methionyl-tRNA synthetase and incorporated into newly synthesized proteins (NSPs)[1]. This guide provides drug development professionals and researchers with mechanistic insights, self-validating protocols, and rigorous quality control (QC) frameworks for 5-ANV click chemistry workflows.

Core Experimental Workflow

The following diagram illustrates the critical path for bioorthogonal non-canonical amino acid tagging (BONCAT) using 5-ANV.

G A 1. Methionine Depletion (Met-free Media) B 2. 5-ANV Pulse Labeling (Met Surrogate) A->B Induces auxotrophy C 3. Cell Lysis & Protein Extraction B->C Incorporation into NSPs D 4. Click Chemistry (CuAAC / SPAAC) C->D Azide functionalization E 5. Affinity Purification & LC-MS/MS QC D->E Biotin/Fluorophore tagging

Workflow of 5-Azidonorvaline (5-ANV) metabolic labeling and click chemistry.

Standard Operating Procedure: 5-ANV Labeling and CuAAC

To ensure a self-validating system, always include a vehicle control (Met-only) and a click-chemistry negative control (no alkyne probe) .

  • Methionine Depletion: Wash cells 3× with PBS. Incubate in methionine-free DMEM supplemented with dialyzed FBS for 30–45 minutes to deplete intracellular methionine pools. Causality: Failing to deplete endogenous methionine leads to competitive inhibition at the methionyl-tRNA synthetase, drastically reducing 5-ANV incorporation[1].

  • Pulse Labeling: Supplement media with 1–4 mM 5-ANV. Incubate for 1–4 hours depending on the target protein turnover rate.

  • Harvest and Lysis: Wash cells with ice-cold PBS containing cycloheximide (to halt translation). Lyse in RIPA buffer with protease inhibitors. Sonicate and clear by centrifugation (14,000 × g, 15 min).

  • CuAAC Reaction: To 1 mg/mL of protein lysate, sequentially add:

    • 100 µM Alkyne-fluorophore or Alkyne-biotin

    • 1 mM THPTA ligand (pre-mixed with CuSO4)

    • 1 mM CuSO4

    • 5 mM Sodium Ascorbate (freshly prepared)

    • Causality: Copper(I) is easily oxidized to inactive Cu(II). Sodium ascorbate maintains the active Cu(I) state, while THPTA protects proteins from reactive oxygen species (ROS) generated by free copper[2].

  • Precipitation & Wash: Precipitate proteins using methanol/chloroform to remove unreacted click reagents. Resuspend in SDS-containing buffer for downstream SDS-PAGE or avidin enrichment.

Quantitative Quality Control Metrics

Use the following benchmark parameters to validate the integrity of your 5-ANV labeling experiments.

QC ParameterTarget MetricTroubleshooting TriggerMechanistic Rationale
Cell Viability (Post-Pulse) > 90%< 80% viabilityProlonged Met-depletion causes cellular starvation and apoptosis. Limit depletion to <1 hour.
Labeling Efficiency (Fluorescence) > 5-fold over background< 2-fold over backgroundIncomplete Met depletion or oxidized Cu(I) catalyst during CuAAC.
Protein Aggregation Index < 5% high MW smears> 15% insoluble aggregates5-ANV can sometimes induce misfolding (globule-like structures) due to altered side-chain hydrophobicity compared to methionine[2].
Click Reaction Yield > 95% conversionUnreacted azide bands on MSInadequate THPTA:Cu ratio or degraded sodium ascorbate[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall protein yield is normal, but my 5-ANV labeling signal is extremely low. What is the root cause? A: This is typically a stoichiometric failure at the methionyl-tRNA synthetase level or a failure in the click reaction.

  • Met-Competition: Ensure your FBS is thoroughly dialyzed (10 kDa MWCO). Standard FBS contains high levels of methionine, which outcompetes 5-ANV[1].

  • Catalyst Oxidation: If using CuAAC, your sodium ascorbate must be prepared immediately before use. If the solution turns yellow/brown, the ascorbate has oxidized and cannot reduce Cu(II) to the active Cu(I) species required for the cycloaddition[2].

Q2: I am observing massive protein aggregation and misfolding after 5-ANV incorporation. How can I prevent this? A: While 5-ANV is a methionine surrogate, the azide moiety alters the local steric and hydrophobic environment of the nascent polypeptide. Studies have shown that substituting native residues with 5-azidonorvaline can occasionally result in misfolded, globule-like structures rather than correctly folded conformations[2]. Solution: Reduce the 5-ANV pulse concentration (titrate down to 0.5 mM) and shorten the pulse duration. This ensures sub-stoichiometric labeling, allowing the protein's native folding chaperones to compensate for the structural perturbation.

Q3: Can I use SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) instead of CuAAC to avoid copper toxicity? A: Yes. SPAAC utilizes cyclooctynes (e.g., DBCO) which react with the 5-ANV azide group without a copper catalyst. This is highly recommended for live-cell labeling or when working with copper-sensitive metalloproteins. However, note that DBCO is highly hydrophobic and can increase non-specific background binding. Always include a DBCO-only control (no 5-ANV) to subtract background noise.

Q4: How do I verify that the click reaction has gone to completion? A: The most rigorous self-validating method is tandem mass spectrometry (LC-MS/MS). You should monitor the mass shift associated with the triazole linkage. For CuAAC, conjugation efficiencies above 95% are expected under optimal conditions (e.g., using CuSO4 and NaAsc)[2]. If you see unmodified 5-ANV peptides, increase the THPTA ligand concentration to stabilize the Cu(I) intermediate.

References

  • Uni-Konstanz. Azides in carbohydrate chemistry. (Mentions 5-azidonorvaline acting as a methionine surrogate activated by methionyl-tRNA synthetase). Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Peptide Conjugation via CuAAC 'Click' Chemistry. (Details CuAAC conditions, use of 5-azidonorvaline, and potential misfolding into globule-like structures). Available at:[Link]

Sources

Validation & Comparative

The Application Scientist's Guide to Methionine Surrogates: 5-Azidonorvaline vs. Azidohomoalanine (AHA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tracking the nascent proteome is critical for understanding cellular responses to environmental stressors, disease progression, and pharmacological interventions. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) has revolutionized this field. By utilizing methionine surrogates bearing an azide moiety, researchers can exploit the cellular translational machinery to incorporate these tags into newly synthesized proteins (NSPs) 1. Following incorporation, Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) allows for selective enrichment and visualization.

However, not all methionine surrogates are created equal. The choice between azidohomoalanine (AHA) and 5-azidonorvaline dictates the specificity, efficiency, and ultimate application of the labeling strategy. This guide objectively compares these two probes, providing causality-driven protocols for drug development professionals and researchers.

Mechanistic Grounding: Structural Causality and MetRS Compatibility

The fundamental difference between AHA and 5-azidonorvaline lies in their aliphatic chain length, which directly dictates their interaction with Methionyl-tRNA Synthetase (MetRS).

  • Azidohomoalanine (AHA): Featuring a 4-carbon chain, AHA is an excellent structural mimic of endogenous methionine. It is efficiently recognized and activated by wild-type MetRS, allowing it to seamlessly replace methionine in the global nascent proteome without the need for genetic manipulation [[1]]().

  • 5-Azidonorvaline: Featuring a 5-carbon chain, the extra methylene group creates steric hindrance within the wild-type MetRS binding pocket, resulting in significantly lower incorporation efficiency. However, this "flaw" is actually a powerful feature: by engineering mutant MetRS enzymes with enlarged binding pockets, 5-azidonorvaline can be incorporated with up to 90-100% replacement efficiency [[2]](_). This enables cell-selective labeling in complex multi-cellular environments (e.g., labeling only tumor cells in a co-culture). Furthermore, in solid-phase peptide synthesis (SPPS), the longer side chain provides essential flexibility for side-chain-to-side-chain triazole stapling, stabilizing secondary structures like β-hairpins [[3]]().

Quantitative Comparison Table

Property / FeatureAzidohomoalanine (AHA)5-Azidonorvaline
Aliphatic Chain Length 4 carbons5 carbons
Wild-Type MetRS Efficiency High (Gold Standard)Low (Steric hindrance)
Mutant MetRS Requirement NoYes (for high-efficiency metabolic labeling)
Primary in vivo Application Global nascent proteome profilingCell-type specific targeted proteome profiling
Utility in Peptide Stapling Limited (often too rigid)High (extra CH₂ relieves steric strain)
Cell Permeability ExcellentExcellent

Application Workflows and Experimental Protocols

Protocol A: Global Nascent Proteome Labeling (BONCAT) using AHA

Objective: Label and enrich newly synthesized proteins in response to a pharmacological stimulus (e.g., Bortezomib treatment) 4.

  • Methionine Depletion: Incubate cells in methionine-free media for 30-60 minutes.

    • Causality: AHA competes with endogenous methionine for MetRS binding. Depleting intracellular pools ensures high AHA incorporation efficiency.

  • AHA Pulse & Self-Validation: Add 1 mM AHA to the media for 1-4 hours.

    • Self-Validating Control: In a parallel well, co-incubate cells with AHA and 50 µg/mL cycloheximide (CHX).

    • Causality: CHX is a potent translation inhibitor. A complete absence of fluorescent/biotin signal in the CHX control validates that AHA incorporation is strictly dependent on active ribosomal protein synthesis, ruling out non-specific background binding 5.

  • Lysis & CuAAC Click Chemistry: Lyse cells in a denaturing buffer (e.g., 1% SDS) to expose buried azide groups. Perform the click reaction using CuSO₄, a ligand (e.g., THPTA), sodium ascorbate, and an alkyne-biotin probe.

  • Enrichment: Isolate tagged NSPs using streptavidin-coupled magnetic beads for downstream LC-MS/MS analysis.

Protocol B: Cell-Selective Labeling and Peptide Stapling using 5-Azidonorvaline

Objective: Achieve targeted labeling in a mixed population or stabilize synthetic peptides.

  • Mutant MetRS Expression: Transfect the target cell sub-population with a mutant MetRS plasmid.

    • Causality: The enlarged binding pocket of the mutant enzyme is required to efficiently accommodate the 5-carbon chain of 5-azidonorvaline 2.

  • 5-Azidonorvaline Pulse & Self-Validation: Incubate the mixed cell population with 5-azidonorvaline.

    • Self-Validating Control: Assess labeling in non-transfected wild-type cells.

    • Causality: Wild-type MetRS has low affinity for 5-azidonorvaline. Minimal signal in the WT control validates the spatial selectivity of the mutant MetRS system.

  • Peptide Stapling (Alternative Application): For solid-phase peptide synthesis (SPPS), incorporate 5-azidonorvaline and an alkyne-bearing amino acid (e.g., propargylglycine) into the sequence. Perform on-resin CuAAC.

    • Causality: The extra methylene group in 5-azidonorvaline relieves steric strain, allowing the formation of a stable 1,4-disubstituted triazole bridge that correctly folds the peptide into its active conformation (e.g., β-hairpin) 3.

Visualizing the Workflows

BONCAT_Workflow A Methionine Depletion B AHA / 5-Azidonorvaline Incubation A->B C Protein Translation (tRNA Charging) B->C D Cell Lysis & Protein Extraction C->D E CuAAC Click Chemistry (Biotin-Alkyne) D->E F Streptavidin Enrichment & LC-MS/MS E->F

Workflow of Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) for protein labeling.

MetRS_Logic MetRS_WT Wild-Type MetRS AHA Azidohomoalanine (AHA) (4-carbon chain) MetRS_WT->AHA High Efficiency Nva 5-Azidonorvaline (5-carbon chain) MetRS_WT->Nva Low Efficiency MetRS_Mut Mutant MetRS (e.g., MetRS-NLL) MetRS_Mut->AHA Variable MetRS_Mut->Nva High Efficiency (Cell-Specific)

Logic tree demonstrating the selectivity of wild-type versus mutant Methionyl-tRNA Synthetase (MetRS).

Expert Insights: Which Surrogate Should You Choose?

For drug development professionals and systems biologists, the choice between these two molecules should be driven entirely by the spatial resolution required by the assay:

  • Choose AHA when you need a universal, unbiased snapshot of the global nascent proteome. It is the undisputed gold standard for measuring protein turnover, autophagic degradation rates, and global translational shifts in response to drug treatments.

  • Choose 5-Azidonorvaline when you are dealing with spatial complexity or structural constraints. If you need to map the secretome of a specific cell type within a co-culture (by expressing mutant MetRS exclusively in that cell type), or if you are synthesizing constrained peptide therapeutics that require the extra flexibility of a 5-carbon chain to form a stable triazole staple, 5-azidonorvaline is the superior tool.

References

  • Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC (NIH). 1

  • Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment - MDPI. 4

  • Development of a novel method for quantification of autophagic protein degradation by AHA labeling - Taylor & Francis. 5

  • An Engineered Methionyl-tRNA Synthetase Enables Azidonorleucine Incorporation in Methionine Prototrophic Bacteria - ResearchGate. 2

  • Peptide Conjugation via CuAAC 'Click' Chemistry - PMC (NIH). 3

Sources

Comparative Guide: L-Azidonorvaline Incorporation vs. L-Methionine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The expansion of the standard genetic code has revolutionized protein engineering, allowing researchers to endow recombinant proteins with novel physicochemical properties. Among the most robust techniques is the residue-specific incorporation of noncanonical amino acids (ncAAs) using auxotrophic bacterial hosts.

This guide provides an objective, data-driven comparison between L-methionine (Met) , the canonical substrate, and L-azidonorvaline (Anv) , a bioorthogonal methionine surrogate. While Met is essential for natural protein translation, substituting it with Anv introduces a reactive azide moiety into the proteome. This modification enables downstream applications such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for precise proteomic profiling, fluorescent imaging, and targeted PEGylation[1].

Mechanistic Causality: The MetRS Bottleneck

The fundamental mechanism enabling Anv incorporation relies on the inherent promiscuity of the endogenous aminoacyl-tRNA synthetase machinery[2]. Methionyl-tRNA synthetase (MetRS) is evolutionarily optimized to activate L-methionine via an ATP-PPi exchange reaction, subsequently charging it onto tRNA^Met.

However, the MetRS binding pocket exhibits sufficient structural flexibility to accommodate aliphatic azide-bearing analogs like Anv[3]. Because the azide group is relatively small and uncharged, it mimics the steric bulk of Met's thioether side chain.

The Causality of Experimental Design: Because Anv is a sub-optimal surrogate with a significantly lower catalytic efficiency ( kcat​/Km​ ) compared to Met, it cannot successfully compete with endogenous Met for tRNA charging[3]. Therefore, experimental protocols must utilize methionine-auxotrophic expression hosts (e.g., E. coli MetE- knockout strains). By completely starving the host of natural Met and supplying Anv in vast excess, the competitive bottleneck is bypassed, forcing the translational machinery to utilize Anv[2].

Pathway Met L-Methionine (Met) MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS High Affinity (Natural) Anv L-Azidonorvaline (Anv) Anv->MetRS Low Affinity (Surrogate) tRNA tRNA^Met MetRS->tRNA ATP-PPi Exchange Ribosome Ribosome Translation tRNA->Ribosome Elongation NatProt Canonical Protein (Thioether) Ribosome->NatProt Met Loaded AzProt Modified Protein (Azide-Tagged) Ribosome->AzProt Anv Loaded

Fig 1. Competitive activation pathway of L-Methionine vs L-Azidonorvaline by MetRS.

Comparative Data & Performance Metrics

To objectively evaluate Anv against Met, researchers must weigh the trade-off between translational efficiency and bioorthogonal utility. The table below synthesizes the quantitative and qualitative differences between the two substrates.

ParameterL-Methionine (Met)L-Azidonorvaline (Anv)
Side Chain Chemistry ThioetherAliphatic Azide
MetRS Affinity ( kcat​/Km​ ) Baseline (100%)Highly reduced (Requires excess concentration)[3]
Incorporation Efficiency 100% (Natural)>85% (in optimized Met-depleted auxotrophs)[1]
Host Requirement Prototrophic or AuxotrophicStrictly Auxotrophic (e.g., E. coli MetE-)[2]
Toxicity / Growth Impact Non-toxicMild growth retardation during expression[1]
Bioorthogonal Reactivity NoneHighly reactive (CuAAC, SPAAC, Staudinger Ligation)
Primary Application Standard recombinant expressionProteomic tagging, pull-down assays, PEGylation

Experimental Methodology: Self-Validating Residue-Specific Incorporation

To achieve high-fidelity Anv incorporation, the following protocol establishes a self-validating system. The critical validation checkpoint is the "starvation phase"—if the auxotrophic cells continue to grow exponentially without Met supplementation, the auxotrophy is compromised, and Anv incorporation will fail due to competitive inhibition.

Step-by-Step Protocol

Phase 1: Biomass Accumulation

  • Inoculate a methionine-auxotrophic E. coli strain (e.g., B834(DE3)) into chemically defined minimal medium (M9) supplemented with all 20 canonical amino acids (including 40 µg/mL L-methionine).

  • Incubate at 37°C with shaking (250 rpm) until the culture reaches an optical density (OD600) of 0.8 to 1.0.

Phase 2: Met Depletion (Self-Validation Checkpoint) 3. Centrifuge the culture at 4,000 × g for 10 minutes at 4°C. Discard the supernatant. 4. Wash the cell pellet twice by resuspending in cold M9 minimal medium lacking methionine to remove all residual intracellular and extracellular Met[2]. 5. Resuspend the pellet in M9 medium containing 19 amino acids (lacking Met). 6. Incubate for 30–45 minutes at 37°C.

  • Causality & Validation: This step depletes intracellular methionine reserves. Monitor OD600; growth should arrest. If OD600 continues to rise significantly, endogenous Met synthesis is occurring, and the experiment must be aborted.

Phase 3: Anv Incorporation & Expression 7. Supplement the starved culture with 1 mM to 4 mM L-azidonorvaline (Anv). Note: The high concentration compensates for Anv's lower MetRS affinity. 8. Induce recombinant protein expression by adding 1 mM IPTG. 9. Express for 3 to 4 hours at 30°C. 10. Harvest cells via centrifugation and purify the azide-tagged protein using standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Phase 4: Bioorthogonal Labeling 11. Perform CuAAC by reacting the purified Anv-containing protein with an alkyne-fluorophore (e.g., Alkyne-AlexaFluor 488) in the presence of CuSO4, a copper ligand (THPTA), and a reducing agent (sodium ascorbate)[1].

Workflow Step1 1. Culture Auxotroph (M9 + Met) Step2 2. Met Depletion (Wash & Starve) Step1->Step2 OD 0.8-1.0 Step3 3. Anv Addition & IPTG Induction Step2->Step3 Growth Arrest Step4 4. Protein Harvest & Purification Step3->Step4 3-4h Expression Step5 5. Click Chemistry (CuAAC / SPAAC) Step4->Step5 Azide Tagged

Fig 2. Experimental workflow for residue-specific incorporation of L-azidonorvaline.

Sources

Beyond 5-Azidonorvaline: Next-Generation Alternatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precise spatiotemporal tracking of proteins and site-specific bioconjugation grows, the limitations of early-generation unnatural amino acids (UAAs) have become apparent. While 5-Azidonorvaline (5-ANV) was foundational in proving the viability of bioorthogonal chemistry, modern proteomics and structural biology require probes with higher incorporation efficiencies, lower cellular toxicity, and greater chemical stability.

This guide provides an objective, data-driven comparison of 5-ANV against modern alternatives, detailing the mechanistic rationale for upgrading your bioorthogonal workflows and providing self-validating protocols for immediate laboratory implementation.

The Mechanistic Bottleneck of 5-Azidonorvaline

5-Azidonorvaline functions as a methionine surrogate, relying on the endogenous methionyl-tRNA synthetase (MetRS) for incorporation into nascent polypeptide chains during translation[1]. However, 5-ANV suffers from a critical structural flaw: the extended aliphatic chain combined with the steric bulk of the terminal azide group results in poor binding affinity within the MetRS catalytic pocket[1].

Because of this inefficient charging onto tRNA Met , researchers are forced to use extreme methionine depletion and high concentrations of 5-ANV to achieve detectable labeling. This prolonged starvation induces severe metabolic stress, altering the very proteomic landscape the researcher is attempting to study. Consequently, 5-ANV is largely considered obsolete for high-fidelity in vivo labeling.

Superior Residue-Specific Alternatives (Met Surrogates)

For global profiling of de novo protein synthesis—often termed Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT)—the field has shifted to smaller, more efficient MetRS substrates.

Azidohomoalanine (AHA)

AHA is the most direct structural upgrade to 5-ANV. By removing a single methylene group from the aliphatic chain, AHA fits much more efficiently into the MetRS binding pocket. While AHA is the current standard for azide-based metabolic labeling, recent data indicates that AHA can artificially induce methionine metabolism pathways and inhibit cell growth rates, limiting its utility in sensitive in vivo models[2].

Homopropargylglycine (HPG)

HPG replaces the azide group with a terminal alkyne. Mechanistically, HPG is vastly superior for complex in vivo systems. Experimental data from plant models (e.g., Arabidopsis) demonstrates that HPG achieves higher incorporation efficiencies than AHA and tags a more representative sample of nascent proteins without stunting cell growth[2]. Furthermore, alkyne tags are entirely immune to reduction by cytosolic reducing agents (such as glutathione), which can prematurely reduce azides to unreactive amines. HPG has been successfully utilized to resolve the spatiotemporal dynamics of viral protein synthesis with zero impact on cell viability[3].

Superior Site-Specific Alternatives (Amber Suppression)

Residue-specific labeling replaces all methionines, which can disrupt protein folding. When the goal is bioconjugation (e.g., FRET labeling, PEGylation, or antibody-drug conjugates), site-specific incorporation via amber stop codon (UAG) suppression is required[4].

p-Azidophenylalanine (pAzF)

pAzF is incorporated using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair (typically derived from M. jannaschii)[4]. It provides a highly reactive aromatic azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, structural causality must be considered: placing pAzF in dense hydrophobic cores can severely destabilize protein folding, so surface-exposed residues (e.g., flexible linker regions) must be selected[5].

p-Azidomethylphenylalanine (pAzMeF)

While pAzF is popular, its aryl azide moiety is highly susceptible to chemical reduction in the reducing environment of the E. coli cytosol. pAzMeF solves this by introducing a single carbon homologation (a methylene spacer) between the phenyl ring and the azide. This minor structural tweak prevents cytosolic reduction and significantly increases the photostability of the UAA, making it the superior choice for single-molecule FRET studies and complex protein machine (e.g., p97) labeling[6].

UAA_Selection Start Bioorthogonal Labeling Strategy Residue Residue-Specific (Met Surrogates) Start->Residue Site Site-Specific (Amber Suppression) Start->Site HPG HPG (Alkyne) High Efficiency, Low Toxicity Residue->HPG AHA AHA (Azide) Standard, Moderate Toxicity Residue->AHA ANV 5-ANV (Azide) Low Efficiency, Obsolete Residue->ANV pAzMeF pAzMeF Cytosol Stable Site->pAzMeF pAzF pAzF Prone to Reduction Site->pAzF

Fig 1: Strategic divergence of bioorthogonal labeling and unnatural amino acid (UAA) selection.

Quantitative Performance Comparison

Feature5-Azidonorvaline (5-ANV)Azidohomoalanine (AHA)Homopropargylglycine (HPG)p-Azidomethylphenylalanine (pAzMeF)
Incorporation Method Residue-Specific (MetRS)Residue-Specific (MetRS)Residue-Specific (MetRS)Site-Specific (Amber Suppression)
Reactive Group Aliphatic AzideAliphatic AzideAliphatic AlkyneAromatic Azide (Methylene Spacer)
Incorporation Efficiency Low[1]HighVery High[2]High[6]
Cellular Toxicity High (Requires long starvation)Moderate (Alters Met metabolism)[2]Low (Maintains cell viability)[3]Low
Cytosolic Stability Prone to reductionProne to reductionHighly StableHighly Stable[6]
Primary Application ObsoleteBONCAT / ProteomicsBONCAT / Spatiotemporal TrackingsmFRET / Precise Bioconjugation

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate obligate negative controls that mechanically prove the origin of the fluorescent signal.

Protocol A: Metabolic Labeling of De Novo Proteins using HPG (BONCAT)

Causality & Validation: This protocol uses Cycloheximide (CHX) as a negative control. CHX halts ribosomal translocation. If fluorescence appears in the CHX-treated sample, the signal is a false positive (due to background dye binding), thereby self-validating the specificity of the de novo synthesis signal[3].

  • Methionine Depletion: Wash adherent cells (e.g., HeLa or Vero) 3x with warm PBS. Incubate in Methionine-free DMEM supplemented with 10% dialyzed FBS for 30 minutes to deplete intracellular Met reserves.

  • Control Setup: Split cells into three cohorts:

    • Cohort 1 (Negative Control): Add 1 mM Methionine.

    • Cohort 2 (Validation Control): Add 1 mM HPG + 100 μg/mL Cycloheximide (CHX)[3].

    • Cohort 3 (Experimental): Add 1 mM HPG.

  • Pulse Labeling: Incubate all cohorts for 60 minutes at 37°C.

  • Lysis: Wash cells 3x with ice-cold PBS. Lyse in 1% SDS, 50 mM Tris-HCl (pH 8.0) containing protease inhibitors. Boil for 5 min and clear by centrifugation (14,000 x g, 10 min).

  • CuAAC Click Reaction: To 50 μg of lysate, add the click master mix: 100 μM Azide-Fluorophore (e.g., IRDye 800CW), 1 mM CuSO 4​ , 1 mM THPTA ligand, and 5 mM Sodium Ascorbate. React in the dark for 1 hour at room temperature.

  • Analysis: Resolve proteins via SDS-PAGE. Image directly via in-gel fluorescence scanning prior to Coomassie staining.

BONCAT_Workflow MetDep 1. Met Depletion (30 min) Pulse 2. HPG Pulse (+/- CHX Control) MetDep->Pulse Lysis 3. Cell Lysis & Denaturation Pulse->Lysis CuAAC 4. CuAAC Click (Azide-Fluorophore) Lysis->CuAAC Analysis 5. SDS-PAGE & Fluorescence CuAAC->Analysis

Fig 2: Self-validating BONCAT workflow utilizing HPG and Cycloheximide (CHX) negative controls.

Protocol B: Site-Specific Incorporation of pAzMeF via Amber Suppression

Causality & Validation: The orthogonal aaRS/tRNA pair (e.g., pEVOL system) may exhibit low-level promiscuity, suppressing the amber codon with natural amino acids[4]. A minus-UAA control validates that full-length protein expression is strictly dependent on the presence of pAzMeF.

  • Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with your target plasmid (containing a site-directed TAG mutation at a surface-exposed residue) and the pEVOL-pAzMeF suppressor plasmid.

  • Culture & UAA Addition: Grow cells in LB media at 37°C to an OD 600​ of 0.5.

  • Control Setup: Split the culture.

    • Culture A (Validation Control): Do not add UAA.

    • Culture B (Experimental): Add pAzMeF to a final concentration of 1 mM.

  • Induction: Induce both cultures with 1 mM IPTG (for target protein) and 0.02% arabinose (for pEVOL machinery). Express at 25°C for 12 hours.

  • Purification & Validation: Lyse cells and purify via Ni-NTA chromatography. Run an SDS-PAGE gel. The validation control must show a truncated protein product (termination at the TAG codon), while the experimental lane will show the full-length, azide-tagged protein[6].

References

  • "In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana." The Plant Journal.
  • "Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry." PLOS Pathogens.
  • "Dual Unnatural Amino Acid Incorporation and Click-Chemistry Labeling to Enable Single-Molecule FRET Studies of p97 Folding." PMC.
  • "The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability." Journal of Chemical Information and Modeling.
  • "Azides in carbohydrate chemistry." KOPS.
  • "Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins." Frontiers.

Sources

Mechanistic Grounding: 5-Azidonorvaline (Anv) vs. Azidohomoalanine (Aha)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in proteomics and bioorthogonal chemistry, I frequently encounter a critical decision point in experimental design: selecting the optimal non-canonical amino acid (ncAA) for newly synthesized protein (NSP) tracking. While Azidohomoalanine (Aha) is the historical gold standard for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), 5-Azidonorvaline (Anv) has emerged as a powerful alternative, particularly for cell-type-specific labeling utilizing engineered synthetases.

This guide provides an in-depth, objective comparison of Anv against Aha, focusing on the mechanistic causality behind their performance and establishing a self-validating mass spectrometry (LC-MS/MS) protocol to confirm Anv incorporation.

To understand why a researcher would choose Anv over Aha, we must examine the steric constraints of the methionyl-tRNA synthetase (MetRS) binding pocket.

Methionine (Met) is natively recognized by WT MetRS. Aha, which replaces the terminal methylthio ether of Met with an azide group, is slightly shorter than Met but is efficiently activated by WT MetRS in methionine-depleted conditions 1. This makes Aha ideal for global NSP labeling across an entire cell population or tissue 2.

However, if your experimental goal is cell-type-specific labeling within a complex co-culture or in vivo model (e.g., labeling only neurons in a whole brain), Aha's promiscuity becomes a liability. 5-Azidonorvaline (Anv) features an extended aliphatic chain (one additional –CH₂– group compared to Aha). This slight steric bulk drastically reduces its affinity for WT MetRS. Instead, Anv is highly specific for engineered mutant synthetases (such as NLL-MetRS). By expressing NLL-MetRS only in your target cell population, Anv is incorporated exclusively into the proteome of those specific cells, eliminating background noise from neighboring wild-type cells.

Quantitative Comparison of Met Surrogates

The mass shifts are the most critical parameters for LC-MS/MS validation. Because Aha is smaller than Met, it yields a negative mass shift 3. Anv, being larger, yields a positive mass shift.

ParameterMethionine (Met)Azidohomoalanine (Aha)5-Azidonorvaline (Anv)
Residue Formula C₅H₉NOSC₄H₆N₄OC₅H₈N₄O
Monoisotopic Mass 131.0405 Da126.0542 Da140.0698 Da
Mass Shift (vs. Met) N/A-4.9863 Da +9.0293 Da
Synthetase Affinity WT MetRSWT MetRS (High)Mutant NLL-MetRS (High)
Primary Application Native SynthesisGlobal ProteomicsCell-Specific Proteomics
CuAAC Reactivity NoneHighHigh

The Proteomic Validation Workflow

Because ncAA incorporation is inherently sub-stoichiometric (competing with residual intracellular methionine), direct LC-MS/MS analysis of whole-cell lysates often fails. The low-abundance Anv-containing peptides suffer from severe ion suppression caused by highly abundant, unmodified peptides.

To create a self-validating system, we must couple CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) enrichment with high-resolution tandem mass spectrometry. This isolates the newly synthesized proteins and provides a distinct mass signature for validation.

BONCAT_Workflow N1 Met Depletion & Anv Pulse N2 Cell Lysis & Protein Extraction N1->N2 N3 CuAAC Click (Biotin-Alkyne) N2->N3 N4 Neutravidin Enrichment N3->N4 N5 On-Bead Trypsin Digestion N4->N5 N6 LC-MS/MS Analysis N5->N6

Figure 1: BONCAT workflow for Anv enrichment and MS validation.

Step-by-Step Experimental Protocol

This protocol is designed to validate Anv incorporation while actively controlling for false positives (e.g., non-specific biotinylation or methionine oxidation artifacts).

Phase 1: Metabolic Labeling (Pulse)

Causality Check: Cells must be starved of methionine to force the synthetase to utilize Anv. However, prolonged starvation induces proteotoxic stress. A 30-minute starvation followed by a 2-4 hour pulse is the optimal kinetic window.

  • Wash NLL-MetRS expressing cells 3x with Methionine-free DMEM.

  • Incubate in Met-free DMEM for 30 minutes at 37°C.

  • Pulse with 1 mM 5-Azidonorvaline (Anv) for 2 to 4 hours. (Control: Pulse a parallel flask with 1 mM standard Methionine).

  • Harvest cells, wash with ice-cold PBS, and lyse in 1% SDS, 50 mM Tris-HCl (pH 8.0) with protease inhibitors. Boil for 5 mins to denature proteins and quench enzymatic activity.

Phase 2: CuAAC Click Chemistry & Enrichment

Causality Check: We use a cleavable biotin-alkyne (e.g., Dde-biotin-alkyne) or perform on-bead digestion. Eluting intact biotinylated proteins is notoriously difficult due to the femtomolar affinity of the biotin-avidin interaction. On-bead digestion is highly reproducible.

  • Adjust protein concentration to 2 mg/mL.

  • Assemble the CuAAC reaction: 100 µM Biotin-Alkyne, 1 mM CuSO₄, 1 mM THPTA ligand, and 5 mM Sodium Ascorbate. React for 2 hours at room temperature in the dark.

  • Precipitate proteins using Methanol/Chloroform to remove unreacted click reagents.

  • Resuspend the pellet in 8M Urea/PBS and incubate with Neutravidin agarose beads for 2 hours.

  • Wash beads stringently (8M Urea, then 2M Urea, then PBS) to remove non-specifically bound unmodified proteins.

Phase 3: On-Bead Digestion & LC-MS/MS
  • Reduce disulfide bonds with 10 mM DTT (45 mins, 37°C) and alkylate with 20 mM Iodoacetamide (30 mins, dark). This prevents disulfide scrambling which convolutes MS/MS spectra.

  • Dilute Urea to <1M using 50 mM Ammonium Bicarbonate.

  • Add sequencing-grade Trypsin (1:50 enzyme:protein ratio) and digest overnight at 37°C.

  • Collect the supernatant (containing unmodified peptides from the enriched proteins) and quench with 1% Formic Acid. Desalt via C18 StageTips.

Mass Spectrometry Data Analysis & Validation Logic

When analyzing the raw MS data, the search algorithm (e.g., MaxQuant, Proteome Discoverer) must be configured to identify the specific mass shift of Anv.

If you are analyzing the direct incorporation (e.g., unclicked peptides that co-purified, or analyzing whole lysate without enrichment), you must set a dynamic modification for Methionine: +9.0293 Da .

If you used a specific Biotin-Alkyne tag and are analyzing the clicked peptide still carrying the tag remnant, the mass shift will be the mass of Anv (+9.0293 Da) plus the mass of the specific alkyne tag added during the CuAAC reaction.

MSMS_Logic Precursor Precursor Ion Selection [M+zH]z+ with Anv HCD HCD / CID Fragmentation Precursor->HCD Ions b-ion and y-ion Series Generation HCD->Ions Shift Validation: +9.03 Da Mass Shift Localized to Met Residue Ions->Shift

Figure 2: MS/MS fragmentation logic for validating Anv incorporation.

Avoiding False Positives

A common pitfall in validating ncAA incorporation is misidentifying isobaric or near-isobaric modifications. For example, Methionine oxidation yields a mass shift of +15.9949 Da. While distinct from Anv's +9.03 Da shift under high-resolution MS (Orbitrap or TOF), low-resolution ion traps can struggle to differentiate complex adducts.

The Self-Validating Check: Always compare the MS/MS spectra of the Anv-pulsed sample against the Met-pulsed control. A true Anv incorporation event will show a robust b/y-ion series where the +9.03 Da shift perfectly localizes to the Methionine position in the sequence, and this peptide will be entirely absent in the Met-control dataset.

References

  • Azidohomoalanine: A Conformationally Sensitive IR Probe of Protein Folding, Protein Structure, and Electrostatics. National Institutes of Health (PMC).
  • Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research - ACS Publications.
  • Unnatural Amino Acid Incorporation onto Adenoviral (Ad) Coat Proteins Facilitates Chemoselective Modification and Retargeting of Ad Type 5 Vectors. ASM Journals.

Sources

Objective Comparison Guide: 5-Azidonorvaline (5-ANV) vs. Alternative Non-Canonical Amino Acids in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has revolutionized the study of spatial and temporal proteodynamics. By utilizing methionine surrogates, researchers can metabolically label newly synthesized proteins for downstream visualization or enrichment. While [1] is the industry standard, 5-Azidonorvaline (5-ANV) —a 5-carbon azide-bearing non-canonical amino acid (ncAA)—is frequently explored for specialized applications requiring different steric profiles.

However, the assumption that azide-bearing ncAAs are perfectly bio-inert is flawed. This guide objectively evaluates the performance of 5-ANV against primary alternatives (AHA and Homopropargylglycine, HPG), focusing on its cross-reactivity with endogenous cellular processes, translational fidelity, and overall utility in drug development and proteomic workflows.

Mechanistic Pathways of Cross-Reactivity

To deploy 5-ANV effectively, researchers must understand the causality behind its intracellular behavior. The performance of 5-ANV is dictated by two competing biological pathways:

A. MetRS Promiscuity and Translational Fidelity

The incorporation of any methionine surrogate relies on the promiscuity of endogenous methionyl-tRNA synthetase (MetRS). AHA (a 4-carbon chain) closely mimics the steric bulk of natural methionine. In contrast, the extended 5-carbon aliphatic chain of 5-ANV introduces steric clashes within the wild-type MetRS binding pocket. Consequently, [2]. This necessitates higher extracellular concentrations of 5-ANV to achieve comparable labeling densities, which can perturb cellular homeostasis.

B. Intracellular Azide Reduction (Loss of Bioorthogonality)

The most critical cross-reactivity of 5-ANV (and AHA) is the susceptibility of the azide moiety to intracellular reduction. In the highly reducing environment of the cytosol, azides can be prematurely reduced to primary amines by endogenous thiols (e.g., glutathione), hydrogen sulfide (H₂S), or promiscuous hemoproteins. Recent mechanistic studies reveal that hemoproteins like myoglobin catalyze this detrimental side reaction[3].

When the azide on 5-ANV is reduced to an amine, the bioorthogonal handle is destroyed. The resulting protein cannot participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), leading to false negatives in proteomic quantification.

G MetRS Methionyl-tRNA Synthetase (MetRS) tRNA 5-ANV-tRNA Complex MetRS->tRNA Activation (Low Efficiency) ANV 5-Azidonorvaline (5-ANV) ANV->MetRS Competitive Binding Translation Ribosomal Translation tRNA->Translation Protein 5-ANV-Tagged Protein (Intact Azide) Translation->Protein CrossReact Hemoproteins / Thiols (Intracellular Reductants) Protein->CrossReact In Vivo Cross-Reactivity Click CuAAC / SPAAC Click Chemistry Protein->Click Bioorthogonal Reaction Reduced Amine-Norvaline Protein (Loss of Bioorthogonality) CrossReact->Reduced Azide Reduction Labeled Successfully Labeled Protein Click->Labeled Tagging

Mechanistic pathways of 5-ANV incorporation, successful click labeling, and azide reduction.

Objective Comparison: 5-ANV vs. AHA vs. HPG

When designing a BONCAT experiment, the choice of ncAA must balance incorporation efficiency, bioorthogonality, and cellular toxicity. While HPG (an alkyne) is immune to azide reduction, it exhibits severe acute toxicity. In E. coli models,[4]. 5-ANV shares the low-toxicity profile of AHA but suffers from poorer incorporation kinetics.

Table 1: Comparative Performance of Methionine Surrogates
Property5-Azidonorvaline (5-ANV)Azidohomoalanine (AHA)Homopropargylglycine (HPG)
Chemical Handle 5-carbon aliphatic + Azide4-carbon aliphatic + Azide5-carbon aliphatic + Alkyne
WT MetRS Efficiency Low (Steric hindrance)High (Optimal Met mimic)Moderate
In Vivo Cross-Reactivity High (Azide reduction to amine)High (Azide reduction to amine)Low (Immune to reduction)
Cellular Toxicity Low to ModerateLow (Tolerated up to 9 mM)High (Growth arrest >90 µM)
Primary Limitation Requires high concentration for labelingSusceptible to hemoprotein reductionSevere metabolic interference
Ideal Use Case Mutant MetRS studies; specific steric probesStandard BONCAT/FUNCAT workflowsDual-labeling (at very low conc.)

Self-Validating Experimental Protocol: Quantifying 5-ANV Cross-Reactivity

To accurately utilize 5-ANV, researchers must quantify the ratio of intact azide to reduced amine. The following step-by-step methodology is designed as a self-validating system . Every step includes a causal justification to prevent artifactual data, ensuring that any observed cross-reactivity occurred in vivo, not during sample preparation.

Step-by-Step Methodology

Step 1: Metabolic Pulse-Chase Labeling

  • Culture cells in standard media until 70% confluence.

  • Wash cells 3x with PBS and starve in Methionine-free DMEM for 30 minutes. (Causality: Depleting endogenous methionine forces the MetRS machinery to utilize the less efficient 5-ANV).

  • Pulse cells with 2 mM 5-ANV for 4 hours.

  • Validation Checkpoint: Run a parallel control using 2 mM natural L-Methionine. This validates that downstream click-fluorescence is strictly dependent on the ncAA.

Step 2: Cell Lysis and Immediate Thiol Alkylation

  • Lyse cells in RIPA buffer supplemented with protease inhibitors and 50 mM Iodoacetamide (IAA) .

  • Incubate in the dark for 30 minutes at room temperature.

  • (Causality: Immediate alkylation of free thiols upon lysis is critical. If intracellular glutathione is released during lysis without alkylation, it will chemically reduce the 5-ANV azide ex vivo, artificially inflating the cross-reactivity measurement).

Step 3: CuAAC Click Chemistry

  • To 100 µg of lysate, add the click master mix: 100 µM TAMRA-Alkyne, 1 mM CuSO₄, 5 mM THPTA ligand, and 5 mM Sodium Ascorbate.

  • React for 1 hour at room temperature.

  • (Causality: The THPTA ligand is mandatory. It accelerates the cycloaddition while acting as a sacrificial reductant, protecting the protein backbone from Cu(I)-catalyzed reactive oxygen species (ROS) degradation).

Step 4: LC-MS/MS Quantification

  • Precipitate proteins using Chloroform/Methanol to remove unreacted dye.

  • Digest with Trypsin overnight.

  • Analyze via LC-MS/MS. Search for the intact 5-ANV-triazole adduct mass, and specifically scan for a -26 Da mass shift on methionine residues (indicative of the azide N₃ to amine NH₂ reduction).

W Step1 Pulse Labeling (5-ANV vs AHA) Step2 Cell Lysis & Thiol Alkylation Step1->Step2 Step3 CuAAC Click (Fluorophore) Step2->Step3 Step4 Trypsin Digestion & Desalting Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Quantify Intact Azide vs Reduced Amine Step5->Step6

Self-validating workflow for quantifying 5-ANV incorporation and intracellular azide reduction.

Conclusion & Strategic Recommendations

For drug development professionals and proteomic scientists, 5-Azidonorvaline (5-ANV) should not be the default choice for standard bioorthogonal labeling. Its extended 5-carbon chain severely dampens MetRS activation efficiency compared to AHA, while still suffering from the same azide-reduction cross-reactivity catalyzed by intracellular hemoproteins and thiols.

Best Practices:

  • Default to AHA for general BONCAT workflows due to its superior incorporation kinetics and low toxicity.

  • Use HPG only when azide-reduction is a critical confounding factor in your specific cell line (e.g., in cells with high myoglobin or P450 expression), but strictly limit concentrations to <50 µM to avoid metabolic arrest.

  • Reserve 5-ANV for specialized structural biology studies where the specific steric bulk of the 5-carbon chain is required, or when utilizing engineered mutant MetRS (e.g., NLL-MetRS) designed specifically to accommodate larger aliphatic chains.

References

  • Tinzl, M., et al. "Myoglobin-Catalyzed Azide Reduction Proceeds via an Anionic Metal Amide Intermediate." Journal of the American Chemical Society, 2024. URL:[Link]

  • Landberg, J., et al. "Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli." Journal of Microbiological Methods (Published by Elsevier B.V.), 2023. URL:[Link]

  • "Azides in carbohydrate chemistry." KOPS - Institutional Repository of the University of Konstanz. URL:[Link]

  • Hinz, F. I., et al. "Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish." ACS Chemical Neuroscience, 2011. URL:[Link]

Sources

Safety Operating Guide

5-Azidonorvaline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety in drug development and bioorthogonal chemistry is the rigorous management of energetic materials. While 5-Azidonorvaline is an invaluable unnatural amino acid for copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC), its azide (-N3) functional group introduces significant physical and toxicological hazards.

As a Senior Application Scientist, I mandate that laboratory personnel understand not just how to dispose of this compound, but the thermodynamic causality behind these safety protocols. This guide provides a self-validating, step-by-step operational framework for the safe handling, chemical deactivation, and disposal of 5-Azidonorvaline.

Thermodynamic Hazard Assessment

The instability of organic azides is governed by their ability to dissipate the energy released during decomposition. This is quantitatively assessed using the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six"[1].

  • C/N Ratio Causality: 5-Azidonorvaline (C5H10N4O2) contains 5 carbon atoms and 4 nitrogen atoms, yielding a C/N ratio of 1.25. Organic azides with a C/N ratio between 1 and 3 are considered potentially explosive because the carbon skeleton lacks sufficient mass to absorb the thermal or mechanical shock of azide decomposition[1][2].

  • Rule of Six: A stable energetic molecule should possess at least six carbon atoms per energetic functional group to naturally phlegmatize (desensitize) the compound[1]. 5-Azidonorvaline falls short of this threshold, dictating that it must never be concentrated to dryness, stored above room temperature, or subjected to friction[1][3].

Quantitative Data & Operational Parameters

To ensure immediate logistical clarity, all critical thresholds for handling and neutralizing 5-Azidonorvaline are summarized below:

ParameterValueCausality / Operational Rationale
Molecular Formula C5H10N4O2Establishes the baseline for atomic ratios.
C/N Ratio 1.25A ratio < 3 indicates a high potential for explosive decomposition. Requires strict temperature and concentration controls[1][2].
Rule of Six 5 Carbons per AzideFalls short of the 6:1 ratio required to naturally desensitize the energetic functional group[1].
Aqueous Waste pH > 9.0Prevents the protonation of azide ions into highly toxic, volatile hydrazoic acid (HN3) gas[3][4].
PPh3 Equivalents 1.1 - 1.2 eqEnsures complete consumption of the energetic azide group during chemical deactivation (Staudinger reduction)[5][6].

Critical Incompatibilities (The "Do Nots")

Before initiating any disposal protocol, you must ensure the waste stream is strictly isolated from the following incompatible agents:

  • Halogenated Solvents: Never mix 5-Azidonorvaline with dichloromethane or chloroform. Azide ions can react with these solvents to form diazidomethane or triazidomethane, which are violently explosive[1][3].

  • Heavy Metals: Avoid contact with copper, lead, zinc, or metal spatulas. Friction against metals or chemical reactions can form highly shock-sensitive metal azides[2][4].

  • Acids: Never introduce azides to acidic waste streams. Protonation of the azide group generates hydrazoic acid (HN3), a highly toxic gas with an acute toxicity profile similar to hydrogen cyanide[2][4].

Primary Disposal Protocol: Chemical Deactivation

Direct disposal of concentrated organic azides is an unacceptable logistical risk. The preferred operational method is chemical deactivation via the Staudinger reduction . This selectively converts the energetic azide into a stable primary amine (5-aminonorvaline) prior to disposal, eliminating the explosion hazard[5][6].

Step-by-Step Staudinger Deactivation Methodology:
  • Preparation & Environmental Control: Conduct all steps in a chemical fume hood behind a portable blast shield. Transfer the organic waste containing 5-Azidonorvaline into a round-bottom flask equipped with a magnetic stir bar[3][5].

  • Thermal Regulation: Submerge the flask in an ice bath to cool the solution to 0°C. This suppresses the exothermic nature of the reduction[5].

  • Reagent Preparation: In a separate vial, dissolve 1.1 to 1.2 molar equivalents of triphenylphosphine (PPh3) in an anhydrous, non-halogenated solvent (e.g., Tetrahydrofuran)[5][6].

  • Controlled Addition & Self-Validation: Slowly add the PPh3 solution dropwise to the azide waste. Self-Validating Step: You must visually confirm the effervescence of nitrogen gas (N2). This bubbling is the mechanistic proof that the aza-ylide (iminophosphorane) intermediate is forming and the energetic azide is being actively destroyed[5][6].

  • Aqueous Hydrolysis: Once N2 gas evolution completely ceases, add an excess of water to the mixture and stir at room temperature for 2 to 4 hours. This hydrolyzes the intermediate into 5-aminonorvaline and triphenylphosphine oxide[5][6].

  • Final Disposal: The deactivated mixture is now free of energetic hazards and can be safely collected in your institution's standard organic waste stream[5].

Secondary Disposal Protocol: Direct Segregation

If chemical deactivation is not feasible (e.g., for highly dilute aqueous washings at <5% concentration), the waste must be managed through strict segregation[5][7].

  • pH Validation: Test the aqueous waste with pH paper. If the pH is below 9, carefully add 1M Sodium Hydroxide (NaOH) dropwise until pH > 9 is achieved and stabilized. Self-Validating Step: A confirmed pH > 9 guarantees that toxic hydrazoic acid cannot form[3].

  • Segregation: Pour the basified solution into a dedicated, explicitly labeled "Azide Waste Only" high-density polyethylene (HDPE) container. Do not use metal containers or metal lids[2][3].

  • Institutional Transfer: Request an immediate pickup from your Environmental Health and Safety (EHS) department. Do not allow azide waste to accumulate in the laboratory[2][4].

Disposal Workflow Visualization

AzideDisposal Start 5-Azidonorvaline Waste (C/N Ratio = 1.25) Decision Assess Concentration & Solvent Profile Start->Decision Dilute Aqueous / Dilute (<5%) Decision->Dilute Aqueous Conc Organic / Concentrated Decision->Conc Organic pH Adjust pH > 9 (Prevents HN3 Gas) Dilute->pH Staudinger Staudinger Reduction Add 1.1 eq PPh3 Conc->Staudinger Segregated Segregated Azide Waste Container pH->Segregated N2 Observe N2 Effervescence (Self-Validation) Staudinger->N2 Hydrolysis Aqueous Hydrolysis (Yields 5-Aminonorvaline) N2->Hydrolysis Standard Standard Organic Waste Stream Hydrolysis->Standard

Workflow for the safe segregation and chemical deactivation of 5-Azidonorvaline waste.

References

  • 2 - Wayne State University Office of Environmental Health and Safety 2.1 - Stanford University EHS

  • 7 - Florida State University EHS 4.3 - University of California, Santa Barbara EHS 5.4 - University of Wisconsin-Madison EHS 6.5 - BenchChem 7.6 - MDPI Molecules

Sources

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 5-Azidonorvaline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of bioorthogonal handles into molecules is a cornerstone of modern chemical biology and drug development. 5-Azidonorvaline, a non-canonical amino acid, offers a versatile azide moiety for "click" chemistry applications. However, the energetic nature of the azide functional group necessitates a robust and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 5-Azidonorvaline.

Hazard Identification and Risk Assessment: Understanding the Azide Moiety

Organic azides are energy-rich molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1][2] The primary hazards associated with 5-Azidonorvaline stem from the azide functional group. While the overall stability of an organic azide is influenced by its molecular structure, it is crucial to treat all such compounds with a high degree of caution.[3]

A key principle in assessing the stability of organic azides is the carbon-to-nitrogen (C/N) ratio. A lower C/N ratio often indicates a higher potential for instability.[4] Additionally, the "Rule of Six," which suggests at least six carbon atoms per energetic functional group, is a useful guideline for evaluating stability.[2] For 5-Azidonorvaline, a thorough risk assessment should be conducted before any experimental work begins. This assessment should consider the scale of the reaction, the specific experimental conditions, and the potential for accumulation of the azide.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 5-Azidonorvaline. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when a blast shield is not feasible.[1][5]Protects against splashes of the chemical and potential projectiles in the event of a rapid decomposition.
Hand Protection Nitrile gloves are generally adequate for incidental contact. For prolonged handling or risk of significant contact, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[6][7]Prevents skin absorption, as the azide ion is toxic.[3][8]
Body Protection A flame-resistant lab coat is essential.[7]Protects the body from splashes and provides a layer of protection in case of a fire.
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills.

Engineering and Administrative Controls: Creating a Safe Workspace

Beyond personal protective equipment, establishing a safe working environment through engineering and administrative controls is paramount.

Engineering Controls:

  • Chemical Fume Hood: All work with 5-Azidonorvaline must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9] Keep the sash as low as possible.[1][5]

  • Blast Shield: The use of a blast shield is highly recommended, especially when working with quantities greater than a few milligrams or when heating the compound.[1][5]

  • Ventilation: Ensure adequate ventilation in the laboratory.

Administrative Controls:

  • Standard Operating Procedure (SOP): A detailed, written SOP for handling 5-Azidonorvaline should be developed and approved by the principal investigator and the institutional safety office.[1][2]

  • Training: All personnel handling the compound must receive specific training on its hazards and the established safety procedures.[6]

  • Working Alone: Avoid working alone when handling energetic compounds like 5-Azidonorvaline.

  • Scale Limitations: Use the smallest possible quantities of the azide for your experiment.[2][5] Scaling up reactions should only be done after a thorough safety review.

Safe Handling and Operational Plan: A Step-by-Step Approach

A meticulous and cautious approach is necessary throughout the entire workflow, from receiving the compound to its final use or disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store 5-Azidonorvaline in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[2] It should be stored separately from incompatible materials such as acids, heavy metals, and oxidizing agents.[2] The recommended storage temperature is often below room temperature.[2][6]

Experimental Workflow

The following diagram outlines the critical steps and decision points for the safe handling of 5-Azidonorvaline.

Safe_Handling_Workflow 5-Azidonorvaline Safe Handling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal start Don PPE setup Prepare Fume Hood & Blast Shield start->setup weigh Weigh Smallest Necessary Quantity (Use non-metal spatula) setup->weigh dissolve Dissolve in Appropriate Solvent (Avoid halogenated solvents) weigh->dissolve reaction Perform Reaction (Monitor temperature) dissolve->reaction quench Quench Reaction (if applicable) reaction->quench extract Purify (Avoid distillation/roto-evaporation) quench->extract segregate Segregate Azide Waste extract->segregate label_waste Label 'Azide Waste' Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling of 5-Azidonorvaline.

Step-by-Step Protocol:

  • Donning PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly and place a blast shield in front of the experimental setup.[1][5]

  • Weighing: Use a non-metallic spatula (e.g., plastic or ceramic) to weigh the desired amount of 5-Azidonorvaline.[4] Metal spatulas can form shock-sensitive metal azides.

  • Dissolution: Dissolve the compound in a suitable solvent. Avoid using halogenated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane or triazidomethane.[3]

  • Reaction: Conduct the reaction under controlled conditions, paying close attention to the temperature. Avoid excessive heating.

  • Work-up and Purification: When the reaction is complete, quench any unreacted azide if the protocol allows. For purification, avoid techniques that involve heating or concentrating the azide, such as distillation or rotary evaporation.[3]

  • Decontamination: After the experiment, decontaminate all surfaces and equipment with a suitable cleaning agent.

Waste Disposal Plan: Responsible Management of Azide Waste

Improper disposal of azide-containing waste can lead to the formation of highly explosive heavy metal azides in plumbing systems.[6] Therefore, a strict and separate waste stream is mandatory.

Key Disposal Principles:

  • Segregation: All waste contaminated with 5-Azidonorvaline, including solutions, solids, and disposable labware (e.g., pipette tips, gloves), must be collected in a dedicated and clearly labeled "Azide Waste" container.[4]

  • Container Type: Use a non-metallic, screw-capped container for azide waste.

  • pH Adjustment: For aqueous waste streams, ensure the pH is kept basic (pH > 9) to prevent the formation of highly toxic and explosive hydrazoic acid.[9]

  • Do Not Drain: Under no circumstances should azide-containing solutions be poured down the drain.[6]

  • Professional Disposal: All azide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[9]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and appropriate response is crucial.

Spills:

  • Small Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material using non-metallic tools and place it in the designated "Azide Waste" container.

    • Decontaminate the spill area with a basic solution (pH > 9) followed by soap and water.[9]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry to the area.

    • Contact your institution's EHS or emergency response team.[9]

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely utilize 5-Azidonorvaline in their innovative research endeavors, unlocking its potential while prioritizing a culture of safety in the laboratory.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]

  • UNM: Chemistry Department. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University.
  • UC Santa Barbara Environmental Health & Safety. (n.d.). Sodium Azide and Organic Azides. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Azides. Retrieved from [Link]

  • University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

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